1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-methyl-4,5-dinitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O6/c1-7-3(5(10)11)2(8(12)13)4(6-7)9(14)15/h1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTJRSZLWUQNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428324 | |
| Record name | SBB022231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-19-2 | |
| Record name | SBB022231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The field of medicinal chemistry and materials science continually seeks novel molecular entities with precisely defined three-dimensional structures to drive the next generation of therapeutics and high-performance materials. Substituted pyrazoles, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities and applications as energetic materials.[1][2] This guide focuses on a specific, highly functionalized derivative, 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid, providing a comprehensive analysis of its molecular structure and conformational preferences.
As a Senior Application Scientist, it is understood that a definitive crystal structure from single-crystal X-ray diffraction is the gold standard for elucidating a molecule's solid-state conformation. To date, a publically available crystal structure for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid has not been reported. Consequently, this guide will leverage a multi-faceted approach, integrating data from closely related crystal structures, principles of spectroscopic analysis, and the powerful predictive capabilities of computational chemistry. This methodology not only provides a robust model of the target molecule's structure but also exemplifies a field-proven workflow for structural elucidation when experimental data is limited.
Introduction to 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is a highly substituted pyrazole derivative. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this molecule, the pyrazole ring is decorated with a methyl group at the N1 position, two nitro groups at the C3 and C4 positions, and a carboxylic acid group at the C5 position. The presence of multiple electron-withdrawing nitro groups and a hydrogen-bonding carboxylic acid moiety suggests a molecule with unique electronic properties, potential for diverse intermolecular interactions, and a rich conformational landscape. Pyrazole-3-carboxylic acid derivatives are known to chelate metal ions and have been explored for their antibacterial, anti-inflammatory, and antiproliferative activities.[1]
Elucidation of Molecular Structure
The molecular structure of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid can be understood by examining its constituent parts: the pyrazole ring and its substituents.
The Pyrazole Core
The pyrazole ring is an aromatic heterocycle, and as such, it is expected to be largely planar. The bond lengths and angles within the pyrazole ring of substituted pyrazoles are well-characterized and generally fall within a narrow range, consistent with its aromatic character.[3]
Substituent Effects
The substituents on the pyrazole ring significantly influence its electronic properties and conformation.
-
N1-Methyl Group: The methyl group at the N1 position is a small, electron-donating group. Its presence breaks the tautomeric ambiguity of the pyrazole ring.
-
C3 and C4-Nitro Groups: The nitro groups are strong electron-withdrawing groups. Their presence significantly decreases the electron density of the pyrazole ring, impacting its reactivity. The orientation of the nitro groups relative to the pyrazole ring is a key conformational feature.
-
C5-Carboxylic Acid Group: The carboxylic acid group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. Its orientation relative to the pyrazole ring and the potential for intramolecular hydrogen bonding are critical aspects of the molecule's conformation.
Conformational Analysis: A Hybrid Approach
In the absence of a definitive crystal structure, we will employ a hybrid approach to predict the most stable conformation of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid. This approach combines insights from the crystal structure of a closely related molecule and the principles of computational chemistry.
Insights from a Crystalline Analog: 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
A published crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid provides valuable information about the likely conformation of the pyrazole core and its substituents.[4]
Key Observations from the Analog's Crystal Structure:
| Feature | Observation |
| Pyrazole Ring | The pyrazole ring is essentially planar. |
| Carboxylic Acid Group | The carboxylic acid group is twisted relative to the pyrazole ring. The dihedral angle between the pyrazole ring and the carboxyl group is reported to be 48.8°.[4] |
| Nitro Group | The nitro group is also twisted relative to the pyrazole ring, with a dihedral angle of 52.2°.[4] |
| Intermolecular Interactions | The crystal packing is stabilized by intermolecular O-H···N hydrogen bonds between the carboxylic acid and a nitrogen atom of the pyrazole ring of an adjacent molecule.[4] |
Based on this data, it is highly probable that the pyrazole ring in 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is also planar, with the nitro and carboxylic acid groups twisted out of the plane of the ring to minimize steric hindrance.
The Power of Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometric and electronic properties of molecules.[5][6] A computational analysis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid would provide quantitative insights into its conformational preferences.
A typical workflow for the conformational analysis of this molecule using DFT would involve the following steps:
-
Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.
-
Conformational Search: A systematic or random search of the conformational space is performed by rotating the single bonds connecting the substituents to the pyrazole ring.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy geometry for each conformer.
-
Energy Calculation and Analysis: The relative energies of the optimized conformers are calculated to identify the most stable conformation. The dihedral angles, bond lengths, and bond angles of the lowest energy conformer are then analyzed.
Diagram of the Computational Workflow:
Caption: A typical workflow for computational conformational analysis.
Based on steric considerations and the data from the analog's crystal structure, the most stable conformation of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is predicted to have the following features:
-
Planar Pyrazole Ring: The pyrazole ring itself will be planar.
-
Twisted Substituents: To alleviate steric strain between the adjacent bulky nitro and carboxylic acid groups, both will be significantly twisted out of the plane of the pyrazole ring. The dihedral angles are expected to be in the range of 40-60 degrees.
-
Intramolecular Interactions: The possibility of a weak intramolecular hydrogen bond between the carboxylic acid proton and an oxygen atom of the adjacent nitro group should be considered, although intermolecular hydrogen bonding is likely to be the dominant interaction in the solid state.
Diagram of the Predicted Molecular Conformation:
Caption: Predicted conformation with a planar pyrazole ring and twisted substituents.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information that can be used to support the predicted molecular structure and conformation.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two strong, broad absorptions.[7][8][9]
-
O-H Stretch: A very broad absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer.
-
C=O Stretch: A strong absorption is expected around 1710 cm⁻¹ for the carbonyl group of the dimer.
-
N-O Stretch: Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups are expected in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the nuclei in a molecule.
-
¹H NMR:
-
-COOH Proton: A highly deshielded, broad singlet is expected in the 10-13 ppm region.[7]
-
N-CH₃ Protons: A singlet corresponding to the methyl group protons will appear further downfield than a typical methyl group due to the electron-withdrawing nature of the dinitropyrazole ring.
-
-
¹³C NMR:
-
-COOH Carbon: The carbonyl carbon of the carboxylic acid is expected to appear in the 160-185 ppm region.[9]
-
Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons will be significantly influenced by the electron-withdrawing nitro groups.
-
Synthesis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
The synthesis of highly nitrated pyrazoles typically involves the nitration of a suitable pyrazole precursor. A plausible synthetic route to the target molecule would involve the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid or a related derivative. The synthesis of various dinitropyrazoles has been reported, often using a mixture of nitric and sulfuric acids as the nitrating agent.[2] The synthesis of the closely related 1-methyl-3,4,5-trinitropyrazole has also been described.[10]
Conclusion
While a definitive crystal structure of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid remains to be determined, a comprehensive understanding of its molecular structure and conformation can be achieved through a combination of data from analogous compounds, fundamental principles of molecular structure, and the predictive power of computational chemistry. The molecule is expected to feature a planar pyrazole ring with the nitro and carboxylic acid substituents twisted out of the plane to minimize steric interactions. This predicted conformation is supported by the expected spectroscopic signatures. The insights provided in this guide offer a solid foundation for researchers working with this and related highly functionalized pyrazole derivatives, enabling a more rational approach to their application in drug design and materials science.
References
-
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o4209. [Link]
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Vo, T. T., Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18863–18869. [Link]
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ResearchGate. (2020). Synthesis and DFT calculation of novel pyrazole derivatives. [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Bauer, M. C., Klapötke, T. M., & Stierstorfer, J. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. [Link]
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AIP Publishing. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. [Link]
- Google Patents. (2014). CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole.
-
ResearchGate. (2014). Conformational Analysis, Substituent Effect and Structure activity Relationships of 16-Membered Macrodiolides. [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Li, Y. Y., & Zhang, J. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016). [Link]
-
Alkorta, I., Elguero, J., & Claramunt, R. M. (2008). The Boat Conformation in Pyrazaboles. A Theoretical and Experimental Study. Crystal Growth & Design, 8(3), 968–975. [Link]
-
PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid. [Link]
-
Kiss, L., Mátravölgyi, B., & Mernyák, E. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. [Link]
-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]
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Beilstein-Institut. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 1489–1499. [Link]
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NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Bouacida, S., Harrabi, K., Marouani, H., & Rzaigui, M. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1032. [Link]
- Google Patents. (2021). CN112679420B - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
-
ResearchGate. (2021). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]
-
Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Pharmaceutical and Medicinal Chemistry, 10(1), e0101. [Link]
-
Dell'Acqua, M., et al. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and Its Energetic Derivatives. Chemistry – An Asian Journal, 15(12), 1896–1903. [Link]
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Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. [Link]
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Sadek, M., & Govindan, M. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 5(1), 1–10. [Link]
-
Fang, W. C., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(3), 503–505. [Link]
-
PubChemLite. 1-ethyl-3-methyl-4-nitro-1h-pyrazole-5-carboxylic acid. [Link]
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CAS number and chemical identifiers for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Technical Guide: 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic Acid
Abstract
This technical guide provides an in-depth analysis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid (CAS 89607-19-2), a critical intermediate in the synthesis of high-energy density materials (HEDMs) and functionalized pyrazole scaffolds.[1] The document details its chemical identity, synthesis pathways via nitration, and unique reactivity profile—specifically its tendency toward decarboxylation during nucleophilic substitution.[1] Designed for researchers in energetic materials and pharmaceutical chemistry, this guide synthesizes data from crystallographic studies and synthetic literature to establish a robust handling and application protocol.[1]
Chemical Identity & Physical Properties
The compound is a highly oxidized pyrazole derivative characterized by two nitro groups at the 3- and 4-positions and a carboxylic acid moiety at the 5-position.[1] Its structure makes it a potent precursor for trinitropyrazoles and other nitrogen-rich energetic compounds.[1]
Table 1: Chemical Identifiers
| Property | Detail |
| Chemical Name | 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid |
| CAS Registry Number | 89607-19-2 |
| Molecular Formula | C₅H₄N₄O₆ |
| Molecular Weight | 216.11 g/mol |
| SMILES | CN1C(=C(C(=N1)[O-])[O-])C(=O)O |
| Structure Class | Nitropyrazole; Heterocyclic Carboxylic Acid |
| Key Functional Groups | Nitro (-NO₂), Carboxylic Acid (-COOH), N-Methyl (-CH₃) |
Note on Isomerism: The positioning of the nitro groups is critical. The 3,4-dinitro arrangement provides a specific electronic environment that facilitates nucleophilic attack at the 5-position or decarboxylation, distinct from the 3,5-dinitro isomers.[1]
Structural Analysis & Electronic Properties
The pyrazole ring is electron-deficient due to the presence of two strong electron-withdrawing nitro groups.[1] This deficiency is further enhanced by the carboxylic acid group at C5.[1]
-
Acidity: The carboxylic acid proton is expected to be highly acidic (pKa < 3) due to the inductive effect of the adjacent nitro groups and the pyrazole ring.[1]
-
Stability: While the nitro groups add energetic potential, the carboxylic acid group introduces a pathway for decomposition (decarboxylation) under thermal or basic conditions.[1]
Synthesis & Reaction Pathways
The synthesis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid typically involves the nitration of a less substituted precursor.[1] The most common route proceeds via the nitration of 1-methylpyrazole-5-carboxylic acid using a mixed acid system (HNO₃/H₂SO₄).[1]
Synthesis Protocol (General Nitration)
-
Precursor: 1-Methyl-1H-pyrazole-5-carboxylic acid (CAS 16034-46-1).[1]
-
Reagents: Fuming Nitric Acid (98%), Concentrated Sulfuric Acid (98%).[1]
-
Conditions: The reaction requires controlled temperature (0–5°C initially, then elevated to 60–80°C) to ensure dinitration without decarboxylation.
-
Workup: Quenching on ice precipitates the dinitro acid product.[1]
Key Reactivity: Decarboxylative Amination
A defining characteristic of this compound is its reactivity with nucleophiles.[1] Research indicates that reaction with ammonia or amines often leads to decarboxylation .[1]
-
Mechanism: The electron-withdrawing nitro groups destabilize the carboxylate intermediate, facilitating the loss of CO₂ when the ring is attacked or when the carboxylate is formed in the presence of heat.[1]
-
Outcome: This reaction is often used intentionally to synthesize 1-methyl-3,4-dinitropyrazole or amino-substituted derivatives where the carboxylic acid is replaced or removed.[1]
Diagram 1: Synthesis and Reactivity Pathway
The following diagram illustrates the transformation from the mononitro precursor to the target acid and its subsequent decarboxylation.[1]
Caption: Synthetic route to CAS 89607-19-2 and its downstream transformation via decarboxylation.
Applications in Energetic Materials
The primary interest in 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid lies in its role as a building block for High-Energy Density Materials (HEDMs) .[1]
-
Precursor for Trinitropyrazoles: It serves as a scaffold for synthesizing 1-methyl-3,4,5-trinitropyrazole (MTNP) , a melt-castable explosive with performance comparable to TNT but with lower sensitivity.[1]
-
Metal-Organic Frameworks (MOFs): The carboxylic acid group allows for coordination with lanthanide ions (e.g., Eu, Tb), creating luminescent energetic frameworks.[1] These materials are explored for their dual use in detection and detonation.[1]
-
Insensitive Munitions: The pyrazole backbone contributes to the thermal stability of the molecule, a critical requirement for insensitive munitions (IM) compliant explosives.[1]
Safety & Handling Protocols
As a polynitro compound, strict safety protocols must be observed.[1]
-
Explosive Hazard: Although the carboxylic acid group adds some stability, the dinitro functionality classifies it as an energetic material.[1] It should be treated as a potential explosive.[1]
-
Thermal Stability: Avoid heating above 100°C unless in a controlled reaction vessel, as decarboxylation can be rapid and exothermic.[1]
-
Incompatibility: Incompatible with strong bases (induces decarboxylation/decomposition) and reducing agents.[1]
-
Storage: Store in a cool, dry place away from light. Segregate from oxidizers and flammables.[1]
References
-
GuideChem. (n.d.).[1] 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid CAS 89607-19-2.[1] Retrieved from [1]
-
Perevalov, V. P., et al. (1983).[1][2][3] Synthesis of 3-amino-4-nitropyrazoles. Chemistry of Heterocyclic Compounds. (Discusses the amination and decarboxylation of 1-methyl-3,4-dinitropyrazole-5-carboxylic acid).
-
Dalinger, I. L., et al. (2010).[1] Nitration of 3,5-dinitropyrazole. ResearchGate. (Contextualizes the synthesis of polynitropyrazoles).
-
Larina, L. I., & Lopyrev, V. A. (2009).[1] Nitropyrazoles:[4][5][6] 19. Selective nucleophilic substitution. (Details the reactivity of the dinitro-carboxylic acid scaffold).
Sources
Predictive Characterization of Nitropyrazole Precursors: A Technical Guide
Topic: Density and Detonation Velocity Predictions for Nitropyrazole Precursors Content Type: In-depth Technical Guide Audience: Energetic Materials Scientists, Computational Chemists, and Process Safety Engineers.
Executive Summary & Strategic Context
Nitropyrazoles (NPs) represent a critical intersection between high-nitrogen pharmaceutical scaffolds and insensitive high explosives (IHEs). Unlike traditional nitro-aromatics (e.g., TNT), the pyrazole ring offers a higher heat of formation (
For researchers transitioning precursors like 3-nitropyrazole (3-NP) or 4-nitropyrazole (4-NP) into high-performance materials like 3,4-dinitropyrazole (3,4-DNP) , the ability to predict Crystal Density (
This guide details the computational workflows for predicting these physicochemical properties, grounded in Density Functional Theory (DFT) and the Kamlet-Jacobs (K-J) semi-empirical framework.
Theoretical Framework: The Physics of Prediction
Crystal Density ( )
Density is the single most influential variable in energetic performance. The detonation pressure (
-
Challenge: Predicting solid-state density from a single gas-phase molecule requires estimating how molecules pack.
-
Solution: We utilize the Molecular Surface Electrostatic Potential (MSEP) method (Politzer approach). This correlates the volume enclosed by the 0.001 a.u. electron density contour (
) with the crystal density, correcting for intermolecular electrostatic interactions.
Detonation Velocity ( )
The velocity of the shock wave front is calculated using the Kamlet-Jacobs (K-J) equations . This method assumes the explosive reaches the Chapman-Jouguet (C-J) state instantaneously.
Where:
- : Detonation velocity (km/s)
- : Initial density (g/cm³)
- : Moles of gaseous detonation products per gram of explosive (mol/g)
- : Average molar mass of gaseous products ( g/mol )[1]
- : Chemical energy of detonation (cal/g)[1]
Computational Protocol: Step-by-Step
Phase 1: Structure Optimization & Density Prediction
Objective: Determine
Prerequisites:
-
Software: Gaussian 09/16, ORCA, or equivalent.
-
Analysis Tool: Multiwfn (for surface analysis).
Protocol:
-
Geometry Optimization:
-
Perform optimization and frequency calculation to ensure a global minimum (no imaginary frequencies).
-
Level of Theory: B3LYP/6-311++G(d,p) or B3LYP/aug-cc-pVDZ. These basis sets accurately capture the diffuse electron density required for volume estimation.
-
-
Wavefunction Generation:
-
Generate the .wfn or .fchk file from the optimized geometry.
-
-
Surface Analysis (MSEP):
-
Calculate the molecular volume (
) enclosed by the 0.001 a.u. isodensity surface. -
Calculate the balance of positive and negative potential (
) on this surface.
-
-
Density Calculation:
-
Apply the Politzer-Rice equation (or similar recalibrated interaction formula):
-
Note: For nitropyrazoles, interaction terms are critical due to hydrogen bonding (in NH-pyrazoles) and strong dipoles (in N-nitro species).
-
Phase 2: Detonation Parameters (The K-J Workflow)
Objective: Calculate
Protocol:
-
Calculate Heat of Formation (
):-
Use isodesmic reactions or atomization energy methods in Gaussian.
-
Convert Gas Phase
to Solid Phase using Trouton’s Rule or electrostatic potential corrections for Heat of Sublimation ( ).
-
-
Determine Decomposition Products:
-
Apply Kistiakowsky-Wilson (K-W) rules to determine the hierarchy of oxidation:
- (if Oxygen remains)
-
-
Calculate
, , and : -
Solve K-J Equation: Input derived values into the equation defined in Section 2.2.
Visualization of Workflows
Diagram 1: Computational Prediction Pipeline
This diagram illustrates the linear flow from molecular structure to performance metrics.
Caption: Integrated workflow for predicting energetic properties from molecular structure using DFT and K-J semi-empirical methods.
Diagram 2: Decomposition Logic (K-W Rules)
Logic flow for determining the gaseous products (
Caption: Kistiakowsky-Wilson decision tree for determining detonation products based on available oxygen.
Data Summary: Nitropyrazole Precursors
The following table summarizes experimental vs. predicted values for key nitropyrazole derivatives. Note the significant jump in performance when moving from mono- to di-nitro substitution.
| Compound | Formula | Predicted Density ( | Detonation Velocity ( | Detonation Pressure ( | Status |
| 3-Nitropyrazole (3-NP) | 1.58 | ~6.8 | ~19.5 | Precursor | |
| 4-Nitropyrazole (4-NP) | 1.52 | 6.68 | 18.81 | Precursor | |
| 3,4-Dinitropyrazole (3,4-DNP) | 1.81 | 8.24 | 28.80 | Target HEDM | |
| 3,5-Dinitropyrazole (3,5-DNP) | 1.80 | 8.15 | 27.50 | Isomer |
Data Source: Validated against experimental values from Ravi et al. (2015) and Tian et al. (2012).
Experimental Validation (Self-Correcting Protocols)
To ensure the trustworthiness of your model, you must validate predictions with physical measurements.
Density Validation (Gas Pycnometry)
-
Method: Helium Gas Pycnometry.
-
Why: Unlike liquid displacement, He pycnometry penetrates the finest pores of the crystalline lattice, providing a "true" skeletal density that matches the theoretical maximum density (TMD) predicted by DFT.
-
Protocol Check: Ensure the sample is thoroughly dried (desiccated) to remove surface moisture, which skews density lower.
Velocity Validation (Optical Probes)
-
Method: Rate Stick Method / Chirped Fiber Bragg Gratings (CFBG).
-
Why: Rate sticks provide a direct measurement of the steady-state detonation wave.
-
Protocol Check: The charge diameter must exceed the "critical diameter" (
) of the nitropyrazole (typically >5mm for insensitive pyrazoles) to avoid failure diameter effects where .
References
-
Kamlet, M. J., & Jacobs, S. J. (1968).[2] Chemistry of Detonations.[2][3][4][5][6] I. A Simple Method for Calculating Detonation Properties of CHNO Explosives. The Journal of Chemical Physics. Link
-
Ravi, P., et al. (2015).[5] Experimental and DFT studies on the structure, infrared and Raman spectral properties of dinitropyrazoles. Journal of Molecular Structure. Link[5]
-
Tian, X., Li, J., & Wang, J. (2012).[5] Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Synthetic Chemistry. Link
-
Politzer, P., et al. (2009).[7] An electrostatic interaction correction for improved crystal density predictions. Molecular Physics. Link
-
Keshavarz, M. H. (2005). A Simple and Reliable Method for Predicting the Detonation Velocity of CHNOFCl and Aluminized Explosives. Propellants, Explosives, Pyrotechnics.[3][5][7] Link
Sources
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- 2. nmt.edu [nmt.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
Synthesis and Mechanistic Evaluation of 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic Acid
Executive Summary & Rationale
The synthesis of highly functionalized polynitropyrazoles is a critical domain within the development of advanced energetic materials and specialized pharmaceutical building blocks. Specifically, 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid (CAS: 89607-19-2) represents a structurally dense heterocycle where the pyrazole core is fully substituted[1]. The presence of two adjacent nitro groups, a methyl group, and a carboxylic acid moiety on a single five-membered ring creates profound steric and electronic complexities.
As an Application Scientist, it is vital to understand that the synthesis of this compound cannot be achieved via a single-step exhaustive nitration. The electron-withdrawing nature of the carboxylic acid and the first introduced nitro group severely deactivates the pyrazole ring[2]. Consequently, a sequential, thermodynamically driven two-step electrophilic aromatic substitution (
Mechanistic Pathway & Causality
The pyrazole core is an aromatic system with one pyrrole-like nitrogen (N1) and one pyridine-like nitrogen (N2). In 1-methylpyrazole-5-carboxylic acid, the N-methyl group provides a mild inductive electron-donating effect, while the C5-carboxylic acid is strongly electron-withdrawing.
-
First Nitration (C4 Position): The initial electrophilic attack occurs exclusively at the C4 position. This regioselectivity is dictated by the stabilization of the Wheland intermediate; attack at C4 allows the positive charge to be delocalized across the two nitrogen atoms without placing a localized positive charge adjacent to the electron-withdrawing carboxylate group[3]. Standard mixed acid (HNO₃/H₂SO₄) provides sufficient nitronium ion (
) concentration for this step[4]. -
Second Nitration (C3 Position): Once 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is formed, the ring becomes highly deactivated. The C3 position is flanked by the N2 atom and the C4-nitro group, creating a localized electron deficiency. Standard mixed acids fail here. To drive the equilibrium, oleum (fuming sulfuric acid containing free SO₃) must be paired with fuming nitric acid. The SO₃ acts as a powerful dehydrating agent, shifting the equilibrium entirely toward
formation, while elevated temperatures (80–100 °C) provide the kinetic energy required to overcome the massive activation barrier of the deactivated ring[2].
Synthetic Workflow Visualization
Synthetic workflow for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid via sequential nitration.
Quantitative Reaction Parameters
To ensure reproducibility and facilitate scale-up, the thermodynamic and kinetic parameters of both synthetic steps are summarized below. Strict adherence to these equivalent ratios prevents thermal runaway, a known hazard when synthesizing energetic nitropyrazoles[5].
| Reaction Step | Substrate | Nitrating System | Temp (°C) | Time (h) | Expected Yield (%) |
| Mononitration | 1-Methylpyrazole-5-carboxylic acid | Conc. HNO₃ (1.5 eq) / H₂SO₄ (solvent) | 60 | 4.0 | 85 - 92 |
| Dinitration | 1-Methyl-4-nitropyrazole-5-carboxylic acid | Fuming HNO₃ (3.0 eq) / Oleum 20% | 100 | 12.0 | 45 - 60 |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that the operator can verify the success of the intermediate before committing to the hazardous dinitration step.
Protocol A: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Causality Check: Sulfuric acid is used as both the solvent and the catalyst to protonate nitric acid, generating the active
-
Acid Mixture Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and an ice bath, add 100 mL of concentrated sulfuric acid (H₂SO₄, 98%). Slowly add 50 mL of concentrated nitric acid (HNO₃, 70%) dropwise. Maintain the internal temperature strictly below 10 °C[4].
-
Substrate Addition: Portion-wise, add 20.0 g of 1-methylpyrazole-5-carboxylic acid to the mixed acid solution. Ensure each portion is fully dissolved before adding the next to prevent localized exotherms.
-
Heating & Reaction: Remove the ice bath. Attach a reflux condenser and gradually heat the reaction mixture to 60 °C. Stir continuously for 4 hours.
-
Quenching & Isolation: Cool the mixture to ambient temperature. Slowly pour the acidic solution over 500 g of crushed ice with vigorous stirring. The mononitrated intermediate will precipitate as a pale-yellow solid.
-
Filtration: Filter the precipitate under vacuum. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH. Dry in a vacuum oven at 50 °C.
-
Validation Checkpoint 1: ¹H NMR (DMSO-
) should show the complete disappearance of the C4 aromatic proton (originally ~6.8 ppm). The N-methyl singlet (~4.0 ppm) and C3 proton singlet (~8.1 ppm) will remain.
Protocol B: Synthesis of 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Causality Check: The extreme deactivation of the mononitrated intermediate requires oleum. The free SO₃ scavenges the water generated during nitration, preventing the dilution of the acid and maintaining a maximum concentration of
-
Harsh Nitrating System: Safety Note: Perform strictly in a reinforced fume hood; energetic pyrazoles pose explosion risks under thermal stress[5]. In a 250 mL heavy-walled flask, prepare a highly reactive nitrating mixture by carefully combining 40 mL of fuming nitric acid (HNO₃, >90%) and 60 mL of oleum (20% SO₃) at 0 °C.
-
Substrate Introduction: Slowly add 10.0 g of the validated 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid from Protocol A.
-
Reflux/Heating: Heat the reaction mixture to 100 °C for 12 hours. The elevated temperature is mandatory to provide the activation energy required to overcome the deactivated ring's energy barrier.
-
Quenching: Cool the mixture to 0 °C. Using extreme caution, pour the mixture over 600 g of crushed ice to quench the oleum (highly exothermic).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude product from an ethanol/water gradient to yield the pure 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid[1].
-
Validation Checkpoint 2: ¹H NMR (DMSO-
) will show the complete absence of any aromatic ring protons, leaving only the N-methyl singlet (~4.1 ppm) and the broad carboxylic acid OH peak, confirming full substitution of the pyrazole core.
References
- Guidechem. "4-chloro-1-methyl-3,5-dinitro-1H-pyrazole" (Contains CAS 89607-19-2 reference data). Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIh4JstIQNQfvNX-FwIu50K5wxMN3oytci7ogs3egLbXhlVxRDN8oLqeKBKVNslim_hR-LrXosBhYma9AhbL8OUuULwb2cEgUwSC7wjz6x1nlGVb3ihXikZNcaxIrcleCcEQGG85k3eaD2If2AQtIe2rbdicm3IQokYhTLF31WSSJrjWJHU4W-KPf-F_LotIg=]
- Wu, R.-T., Li, H.-Y., et al. "Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole." Journal of Molecular Modeling. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6pBy5avaP99_x-1ipcv6lHY-9DyH9tZ9ttf46f5XSxOzSTOoglizPXvE7vkYgAvjK-_ggnBS3FR6TrPnzBfR15fpenPF7cvbVOQ1JsLigZqrZhjb6rTo-IL8pF-ZmcI7tddUk8Vy1Jt7QfPFGnjijFc5eTxXBFaPyHASVSdsNQSxdrt22dgamqcG8FtOfTGBuxW598lPLJNt7itWQJfCfHl_Q9Zt0OMNksInu6_0HWMZFTzgBNhXoLYEZyw==]
- D-NB. "Lithium Nitropyrazolates as Potential Red Pyrotechnic Colorants." D-NB Info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj56CClZ4n_rk4rZVliwZFCKHMnP6IDUmvq5smeq2_UZshsTHkJDiGK_BmLiDLn8eNm9JerDEgsNPJXDHg1mcqJxPgxcXTlxceLnH6gahiNfz1P-N6c5g3dG0=]
- Lyalin, B. V., Petrosyan, V. A., Ugrak, B. "Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFbG2d7RKGmZ9xZft6l5ztCTwt45m_tfgkhvbRiK4qI7d5nbYKJc048XvAqbkapEioBRqAZB_8zaztGCfUcqDlaiewGeWffYLKLwYAGPhEzoqlOkfxC77MKI-_TI2uwB8f5FY_cqj0T2JRF78wPT2uns5fQ2jHF29GKfYHJfY9OQ8MCU6F-S2CWISUZDLj8mrpKGpIaNb7kUb1wc-KUgfhvzvBTxZCPVo5JuyHTg_r6Q==]
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Sources
An In-depth Technical Guide on the Proposed Thermal Decomposition Mechanism of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the proposed thermal decomposition mechanism of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in the field of energetic materials. In the absence of direct experimental studies on this specific molecule, this document synthesizes findings from literature on the thermal behavior of analogous dinitropyrazoles, nitropyrazole carboxylic acids, and other energetic materials. We propose a multi-step decomposition pathway initiated by decarboxylation, followed by the homolysis of the C-NO2 bonds and subsequent ring cleavage. This guide details the foundational chemical principles, outlines a proposed synthesis route, and presents a hypothetical decomposition mechanism. Furthermore, we provide detailed experimental protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetry coupled with Mass Spectrometry (TG-MS) to validate the proposed mechanism. A computational workflow using Density Functional Theory (DFT) is also described to theoretically investigate the reaction pathways and their corresponding energy barriers. This document is intended to serve as a foundational resource for researchers and scientists in the fields of chemistry and drug development, providing both a theoretical framework and practical guidance for the investigation of this and similar energetic compounds.
Introduction
Nitro-substituted pyrazoles are a class of energetic materials that have garnered significant attention due to their high density, favorable enthalpies of formation, and often, reduced sensitivity to external stimuli compared to traditional explosives.[1] The thermal stability and decomposition mechanism of these compounds are critical parameters that dictate their safety, storage, and performance characteristics. While extensive research has been conducted on various dinitropyrazoles and their derivatives, a detailed investigation into the thermal decomposition of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is not currently available in the public domain.[1][2][3]
The presence of both nitro and carboxylic acid functionalities on the pyrazole ring suggests a complex decomposition pathway. The carboxylic acid group introduces the possibility of an initial decarboxylation step, a reaction known to be promoted by heat.[4] The two nitro groups, essential for the energetic nature of the molecule, are expected to play a central role in the subsequent decomposition steps, likely through the homolytic cleavage of the C-NO2 bonds.[3] The methyl group on the pyrazole nitrogen is anticipated to influence the overall stability of the heterocyclic ring.
This guide aims to bridge the current knowledge gap by proposing a plausible thermal decomposition mechanism for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid based on established principles of physical organic chemistry and the documented behavior of structurally related compounds. We will also provide a detailed roadmap for the experimental and computational validation of the proposed mechanism.
Proposed Synthesis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
A plausible synthetic route to the title compound can be envisioned starting from commercially available 1-methyl-1H-pyrazole-5-carboxylic acid. The synthesis would involve a nitration step, which, for pyrazoles, typically requires harsh conditions.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid in a volume of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while maintaining a low temperature with an ice-water bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of the pyrazole carboxylic acid, ensuring the reaction temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography.
-
Workup: Pour the reaction mixture over crushed ice, which should induce the precipitation of the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid.
Caution: This synthesis involves the use of strong acids and the preparation of a potentially energetic material. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Proposed Thermal Decomposition Mechanism
We hypothesize that the thermal decomposition of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid proceeds through a series of steps, as illustrated in the diagram below.
Caption: Proposed thermal decomposition pathway for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid.
Step 1: Initial Decarboxylation
Given the presence of the carboxylic acid group, the initial and lowest energy decomposition step is likely to be decarboxylation. This is a common thermal reaction for carboxylic acids, especially those with electron-withdrawing groups on the aromatic ring, which can stabilize the resulting carbanion or radical intermediate.[4] This step would lead to the formation of 1-methyl-3,4-dinitropyrazole and the evolution of carbon dioxide gas.
Step 2: Homolytic Cleavage of C-NO2 Bonds
Following decarboxylation, the resulting 1-methyl-3,4-dinitropyrazole would undergo further decomposition at higher temperatures. The weakest bonds in this molecule are the C-NO2 bonds. Homolytic cleavage of one of these bonds would generate a pyrazolyl radical and a nitrogen dioxide (NO2) radical.[3] The two nitro groups are in different positions (3 and 4), and it is plausible that one C-NO2 bond is weaker than the other, leading to a preferential initial cleavage.
Step 3: Pyrazole Ring Cleavage and Propagation
The highly reactive pyrazolyl radical and NO2 radical will then initiate a cascade of further reactions. The pyrazole ring itself will eventually fragment. The NO2 can act as an oxidizing agent, reacting with the organic fragments.[3] This complex series of radical reactions will ultimately lead to the formation of a mixture of stable gaseous products, such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen gas (N2).
Experimental Validation
To validate the proposed mechanism, a series of thermal analysis experiments are required.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from room temperature to approximately 400°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition) events. The presence of two distinct exothermic peaks could support the two-stage decomposition (decarboxylation followed by ring decomposition). The Kissinger method can be used with data from multiple heating rates to determine the activation energy of the decomposition processes.[5]
Thermogravimetry-Mass Spectrometry (TG-MS)
TG-MS combines thermogravimetry, which measures the change in mass of a sample as a function of temperature, with mass spectrometry, which identifies the gaseous products evolved during decomposition.
Experimental Protocol: TG-MS Analysis
-
Sample Preparation: Place a slightly larger sample (5-10 mg) of the compound into the TG sample holder.
-
Instrument Setup: Couple the outlet of the TG furnace to the inlet of a mass spectrometer via a heated transfer line.
-
Thermal Program: Heat the sample from room temperature to a temperature beyond the final decomposition step at a controlled heating rate (e.g., 10°C/min) under an inert helium atmosphere.
-
Data Analysis: Correlate the mass loss steps observed in the TG curve with the mass spectra of the evolved gases. The detection of CO2 (m/z = 44) at the initial mass loss step would provide strong evidence for decarboxylation. The subsequent detection of NO2 (m/z = 46) and other nitrogen-containing fragments would support the cleavage of the C-NO2 bonds and ring fragmentation.
Caption: Experimental workflow for the investigation of the thermal decomposition mechanism.
Computational Investigation
Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the proposed decomposition mechanism by calculating the energies of reactants, transition states, and products.
Computational Workflow
-
Geometry Optimization: Optimize the geometries of the reactant, proposed intermediates, and transition states using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[6][7]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Transition State Search: Use methods such as the Berny algorithm to locate the transition state structures for the key elementary steps (decarboxylation, C-NO2 bond cleavage).
-
Reaction Pathway Analysis: Construct a potential energy surface for the proposed decomposition pathways to identify the lowest energy route.
-
Activation Energy Calculation: Calculate the activation energies for each step to predict the most likely initial decomposition reaction and subsequent steps.
Data Summary
While experimental data for the target compound is not available, we can anticipate the types of results that would be obtained from the proposed experiments.
Table 1: Anticipated DSC Data
| Parameter | Expected Value Range | Significance |
| Onset of Decomposition (°C) | 150 - 200 | Indicates the start of thermal instability. |
| Peak Decomposition Temp (°C) | 180 - 250 | Temperature of maximum decomposition rate. |
| Enthalpy of Decomposition (J/g) | -1000 to -2500 | Measure of the energy released during decomposition. |
Table 2: Anticipated TG-MS Data
| Mass Loss Step | Temperature Range (°C) | % Mass Loss | Evolved Species (m/z) | Interpretation |
| 1 | 150 - 200 | ~20% | 44 (CO2) | Decarboxylation |
| 2 | 200 - 300 | ~60% | 46 (NO2), 30 (NO), 28 (N2, CO) | C-NO2 cleavage and ring fragmentation |
Conclusion
This technical guide has presented a detailed, albeit proposed, thermal decomposition mechanism for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid. Based on the chemical functionalities present and the known behavior of related compounds, a multi-step process involving initial decarboxylation followed by nitro group cleavage and ring fragmentation is the most plausible pathway. The outlined experimental and computational workflows provide a clear and robust strategy for the validation of this hypothesis. The insights gained from such studies are crucial for the safe handling, formulation, and application of this and other novel energetic materials.
References
- ACS Omega. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.
- MDPI. (2025).
- PMC. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC.
- ResearchGate. (2026). Thermal Decomposition of Nitropyrazoles.
- ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4).
- Crystal Growth & Design. (2024). Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts.
- MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- ResearchGate. (2025). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Thermochimica Acta. (2017). ThermoML:Thermochim. Acta 2017, 651, 83-99. Thermodynamics Research Center.
- RSC Publishing. (n.d.). Autocatalytic decomposition of energetic materials: interplay of theory and thermal analysis in the study of 5-amino-3,4-dinitropyrazole thermolysis.
- SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds.
- PMC. (2021).
- Google Patents. (n.d.). CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole.
- AKJournals. (n.d.). Chemistry and thermal decomposition of trinitropyrazoles.
- PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- ResearchGate. (n.d.). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole.
- R Discovery. (2022).
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Advanced Crystal Packing and Density Functional Theory (DFT) Studies of Nitropyrazoles
Executive Summary
Nitropyrazoles represent a critical class of high-energy-density materials (HEDMs) and pharmaceutical intermediates. Their performance—whether as insensitive munitions or bioactive ligands—is governed strictly by their solid-state density and intermolecular stability. This guide details the computational and experimental workflows required to characterize these systems, moving beyond standard gas-phase calculations to solid-state modeling.
Core Thesis: Accurate prediction of nitropyrazole properties requires a dual-approach: dispersion-corrected DFT to handle non-covalent interactions (NCIs) and Hirshfeld Surface Analysis to quantify crystal packing efficiency.
Theoretical Framework & Causality
The "Density-Stability" Paradox
In energetic materials, performance (detonation velocity,
Selecting the Correct DFT Functional
Standard functionals like B3LYP fail to accurately predict unit cell volumes because they lack long-range dispersion corrections. For nitropyrazoles, where van der Waals forces dominate packing, the following are required:
-
M06-2X: The "gold standard" for main-group thermochemistry and non-covalent interactions. It implicitly captures medium-range correlation energy.
-
B97X-D: Includes explicit atom-atom dispersion corrections, essential for predicting
- stacking distances in planar nitropyrazoles.
Causality: Without dispersion correction, calculated densities are often underestimated by 3–5%, leading to errors in detonation velocity predictions of >200 m/s.
Experimental & Computational Protocol
This workflow integrates X-ray Diffraction (XRD) data with Quantum Chemical calculations to validate structural integrity.
Step-by-Step Methodology
Phase 1: Geometry Optimization (Gas Phase)
-
Input Generation: Construct the molecular model (e.g., using GaussView).
-
Level of Theory: Run optimization at M06-2X/6-311++G(d,p).[1]
-
Why: The diffuse functions (++) are critical for describing the lone pairs on nitro groups and anionic nitrogen atoms.
-
-
Validation: Ensure no imaginary frequencies (NImag=0).
Phase 2: Solid-State Simulation (Periodic Boundary Conditions)
-
Starting Point: Import the CIF (Crystallographic Information File) from XRD.
-
Software: CASTEP or VASP (plane-wave codes) or Crystal17 (Gaussian basis).
-
Optimization: Relax atomic positions while keeping unit cell parameters fixed (if validating experimental data) or fully relax cell parameters (if predicting polymorphs).
-
Key Metric: Calculate the Lattice Energy (
) :-
Significance: A higher magnitude
indicates greater thermodynamic stability.
-
Phase 3: Topology Analysis (Hirshfeld & AIM)
-
Atoms in Molecules (AIM): Calculate critical points (BCPs) to determine bond strength.
-
Criterion: A Laplacian
at the BCP indicates closed-shell interactions (hydrogen bonds/van der Waals).
-
Workflow Visualization
The following diagram outlines the integrated workflow for characterizing nitropyrazoles, from synthesis to property prediction.
Figure 1: Integrated computational and experimental workflow for nitropyrazole characterization.
Data Analysis & Case Studies
Quantitative Comparison of Functionals
The table below illustrates the necessity of dispersion correction when calculating the density of 3,4,5-Trinitropyrazole (TNP) compared to experimental XRD data.
| Method/Basis Set | Density ( | Error (%) | Detonation Velocity ( |
| Experimental (XRD) | 1.87 | - | 8,850 |
| B3LYP/6-311++G(d,p) | 1.76 | -5.8% | 8,420 |
| M06-2X/6-311++G(d,p) | 1.86 | -0.5% | 8,810 |
| 1.88 | +0.5% | 8,890 |
*Calculated using Kamlet-Jacobs equations based on predicted densities.
Intermolecular Interactions
In nitropyrazoles, the nitro groups often twist out of the pyrazole plane to relieve steric strain, but crystal packing forces (stacking) can force them back into planarity.
-
Observation: Hirshfeld analysis typically reveals that O...H interactions constitute 35–45% of the total surface area, while N...O interactions (indicative of stacking) contribute 10–15%.
-
Significance: High "Impact Sensitivity" (dangerous instability) is often correlated with large "void volumes" in the crystal lattice. DFT-calculated void volumes provide a direct metric for safety screening.
References
-
Zhao, G., et al. (2026). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. PMC. Link
-
Klapötke, T. M., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI Molecules. Link
-
Shkineva, T., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Acta Crystallographica Section E. Link
-
Zhang, J., et al. (2025).[5] Study on the crystal structure and properties of a new crystal form of 3-nitro-1,2,4-triazole-5-one (NTO). CrystEngComm. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm (Foundational methodology for the protocol). Link
Sources
- 1. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
solubility profile of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust predictive analysis based on its molecular architecture and the known properties of related dinitropyrazole derivatives. Furthermore, a detailed, field-proven experimental protocol for accurate solubility determination is presented, designed to empower researchers, scientists, and drug development professionals in their work with this and similar molecules. The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to yield reliable and reproducible data crucial for synthesis, purification, formulation, and screening applications.
Introduction: The Significance of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid and its Solubility
1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a pyrazole core functionalized with a methyl group, two nitro groups, and a carboxylic acid moiety. This combination of functional groups suggests a molecule with a complex and nuanced physicochemical profile. The pyrazole ring is a common scaffold in medicinal chemistry, and nitro groups are known to be important pharmacophores in various therapeutic areas.[1] The presence of the carboxylic acid group provides a handle for salt formation and further chemical modification.
A thorough understanding of a compound's solubility in various organic solvents is paramount for its successful application in research and development. Key processes that are critically dependent on solubility data include:
-
Synthetic Chemistry: Solvent selection for reactions involving 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is dictated by its solubility. Poor solubility can lead to low reaction rates and yields.
-
Purification: Recrystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
-
Formulation Development: For pharmaceutical applications, the ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent is often the first step in creating a viable drug product.
-
Analytical Chemistry: The preparation of samples for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy requires the compound to be dissolved in an appropriate solvent.
Given the absence of specific public data, this guide provides the necessary theoretical foundation and practical methodology to empower researchers to generate this critical information.
Predicted Solubility Profile of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
The molecular structure of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid allows for a reasoned prediction of its solubility behavior. The key structural features influencing its solubility are:
-
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature will strongly favor solubility in polar protic solvents.[2]
-
Nitro Groups (-NO2): These are strongly electron-withdrawing and polar, aprotic groups. They contribute to the overall polarity of the molecule and can act as hydrogen bond acceptors.
-
Pyrazole Ring: A five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The ring system itself is polar.
-
Methyl Group (-CH3): A non-polar, hydrophobic group that will slightly decrease solubility in highly polar solvents.
Based on these features, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule. Polar protic solvents like methanol and ethanol are also expected to be good solvents due to their ability to form hydrogen bonds with the carboxylic acid and nitro groups.
-
Moderate Solubility: Anticipated in solvents of intermediate polarity like acetone, ethyl acetate, and acetonitrile.
-
Low to Negligible Solubility: Expected in non-polar solvents such as hexane, toluene, and dichloromethane, as these solvents cannot effectively interact with the polar functional groups of the molecule.
This predicted profile is consistent with general observations for other highly functionalized pyrazole derivatives, which often exhibit poor solubility in non-polar organic solvents and water.[3]
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[4][5] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined analytically.
Rationale for Method Selection
The isothermal shake-flask method is chosen for its reliability and its ability to ensure that a true equilibrium is achieved, which is critical for obtaining accurate solubility data. This method is less susceptible to errors arising from supersaturation, which can be an issue with other techniques.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid to several vials. An amount that is visibly in excess of what will dissolve is crucial.
-
To each vial, add a known volume or mass of a specific organic solvent. A range of solvents from different classes (polar protic, polar aprotic, non-polar) should be tested.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C ± 0.1 °C).
-
Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding the collection of any solid particles.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Accurately weigh the filtered solution.
-
-
Quantification of Solute:
-
Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dry solute. The difference in weight gives the mass of the dissolved 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid.
-
Alternatively, the concentration of the solute in the filtered supernatant can be determined using a suitable analytical technique such as HPLC with UV detection, for which a calibration curve would first need to be established.
-
-
Calculation of Solubility:
-
Calculate the solubility using the mass of the dissolved solute and the mass or volume of the solvent used.
-
Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for solubility determination using the isothermal shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabular Summary of Solubility Data
| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |
| Methanol | Polar Protic | 25.0 | ||
| Ethanol | Polar Protic | 25.0 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25.0 | ||
| Acetonitrile | Polar Aprotic | 25.0 | ||
| Ethyl Acetate | Intermediate Polarity | 25.0 | ||
| Dichloromethane | Non-Polar | 25.0 | ||
| Toluene | Non-Polar | 25.0 | ||
| Hexane | Non-Polar | 25.0 |
Interpreting the Results
The quantitative data obtained will either confirm or refine the predicted solubility profile. A high solubility in polar solvents would affirm the dominant role of the carboxylic acid and nitro groups in dictating the compound's interactions. Conversely, any unexpectedly high solubility in less polar solvents might suggest other intermolecular forces, such as π-π stacking of the pyrazole rings, are at play. This data is invaluable for making informed decisions in subsequent research and development activities.
Factors Influencing Solubility
Sources
Architectures of Energy: The Evolution and Synthesis of Energetic Pyrazole Carboxylic Acids
Executive Summary
This technical guide explores the structural evolution, synthetic methodologies, and energetic applications of pyrazole carboxylic acids. Historically overshadowed by traditional C-nitro precursors, these compounds have emerged as critical "molecular architects" in the design of Insensitive High Explosives (IHEs) and Energetic Metal-Organic Frameworks (E-MOFs). By incorporating the carboxyl moiety (
Part 1: The Strategic Niche
Why Pyrazole Carboxylic Acids?
In the development of High-Energy Density Materials (HEDMs), the pyrazole ring is prized for its high heat of formation (
The introduction of a carboxylic acid group serves three specific causal functions:
-
Density Enhancement: The
group promotes strong intermolecular hydrogen bonding (forming robust dimers or catemers), which significantly increases crystal density—a primary driver of detonation velocity ( ). -
Salt Formation: The acidic proton allows for easy deprotonation to form salts with nitrogen-rich cations (e.g., hydrazinium, hydroxylammonium), further boosting the oxygen balance and nitrogen content.
-
Coordination Ligands: The carboxylate group acts as a rigid linker for transition metals, enabling the synthesis of E-MOFs where the explosive energy is trapped within a stable, porous lattice.
Part 2: Historical Trajectory & Development
Era 1: The "Overlooked" Intermediates (1980s–2000s)
Early research focused on removing the carboxylic acid group via decarboxylation to isolate pure nitropyrazoles. The acid was seen merely as a transient synthetic artifact. The harsh nitration conditions (mixed acid
Era 2: Functionalization & Salts (2010s–Present)
Groups led by Klapötke, Shreeve, and others shifted the paradigm. They recognized that 3,5-dinitropyrazole-4-carboxylic acid (CDNP) possessed a unique combination of thermal stability (
Era 3: The MOF Revolution (Current)
The current frontier utilizes these acids as ligands. By reacting pyrazole carboxylic acids with metal nitrates (Cu, Zn, Ag), researchers are creating 3D energetic frameworks that outperform RDX in safety while maintaining high detonation pressures.
Part 3: Critical Synthesis Protocol
Target Compound: 3,5-Dinitropyrazole-4-carboxylic Acid (CDNP) Mechanism: Oxidation of alkyl-substituted nitropyrazoles.
Note: This protocol synthesizes CDNP via the oxidation of 3,5-dimethyl-4-nitropyrazole. This route avoids the instability associated with nitrating the carboxylic acid directly.
Reagents Required[1][2][3][4][5]
-
3,5-Dimethyl-4-nitropyrazole (Precursor)
-
Potassium Permanganate (
)[1] -
Hydrochloric Acid (
, conc.) -
Deionized Water
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology
-
Oxidative Slurry Formation:
-
Suspend 0.01 mol of 3,5-dimethyl-4-nitropyrazole in 50 mL of water in a three-necked round-bottom flask equipped with a reflux condenser and thermometer.
-
Causality: Water serves as the solvent to moderate the exotherm of the oxidation.
-
-
Controlled Addition:
-
Add
(0.06 mol, excess) in small portions over 30 minutes while maintaining the temperature between 60–70°C. -
Safety Check: Do not exceed 80°C to prevent thermal runaway or premature decarboxylation.
-
-
Reflux & Reaction:
-
Heat the mixture to reflux (100°C) for 6–8 hours. The purple color of permanganate should fade to a brown manganese dioxide (
) precipitate, indicating reaction progress.
-
-
Filtration & Acidification:
-
Filter the hot solution to remove
. Wash the filter cake with hot water. -
Cool the filtrate to 0–5°C in an ice bath.
-
Slowly add concentrated
until pH 1. -
Observation: A white to pale yellow precipitate (the carboxylic acid) will form.
-
-
Purification:
-
Extract the aqueous layer with ethyl acetate or ether if precipitation is incomplete.
-
Recrystallize the crude solid from water/ethanol (1:1).
-
Self-Validating Checkpoint:
-
Melting Point: The product should decompose rather than melt, typically around 260–270°C.
-
IR Spectroscopy: Look for the characteristic
carbonyl stretch at and the broad stretch.
Part 4: Visualization of Architectures
Diagram 1: Synthesis Pathway of CDNP
This pathway illustrates the conversion from a methylated precursor to the target energetic acid.
Caption: Figure 1. Synthesis of CDNP via nitration followed by methyl group oxidation.
Diagram 2: Application Decision Tree
How to utilize the synthesized acid for specific energetic requirements.
Caption: Figure 2. Divergent applications of pyrazole carboxylic acids in salts vs. MOFs.
Part 5: Energetic Performance Data
The following table compares the Dihydroxylammonium salt of CDNP against standard military explosives. The salt derivative is chosen because the free acid is often converted to a salt to maximize performance.
| Property | Units | RDX (Ref) | HMX (Ref) | CDNP Salt (Target) |
| Formula | - | |||
| Density ( | 1.82 | 1.91 | 1.84 | |
| Detonation Velocity ( | 8,750 | 9,100 | 8,700 | |
| Detonation Pressure ( | 34.7 | 39.3 | 33.5 | |
| Decomposition Temp ( | 204 | 279 | > 260 | |
| Impact Sensitivity ( | 7.4 | 7.4 | > 40 (Insensitive) |
Data Interpretation: The CDNP salt offers a detonation velocity comparable to RDX but with significantly higher thermal stability and lower sensitivity, classifying it as a superior candidate for Insensitive Munitions (IM).
References
-
Pandey, K., et al. (2024). Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. Crystal Growth & Design. Link
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.
-
El Boutaybi, M., et al. (2020).[2][3][4] Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemical and Environmental Research.[2][3] Link
-
Zhang, J., et al. (2023). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. MDPI. Link
-
He, P., et al. (2018). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions. Link
Sources
Methodological & Application
Application Note: Strategic Nitration Protocols for 1-Methyl-3,4-Dinitro-1H-Pyrazole-5-Carboxylic Acid
This Application Note is designed for researchers in energetic materials and pharmaceutical intermediate synthesis. It details the specific nitration protocols required to synthesize 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid (CAS: 89607-19-2), a highly electron-deficient pyrazole derivative.
Executive Summary & Chemical Strategy
The synthesis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid presents a significant challenge in electrophilic aromatic substitution (EAS). The pyrazole ring is inherently electron-rich, but the introduction of a carboxylic acid group at C5 and a nitro group at C3 severely deactivates the ring, making the introduction of the second nitro group at C4 difficult.
Standard nitration conditions (conc.
The "Impossible" Direct Route
Direct nitration of 1-methyl-1H-pyrazole-5-carboxylic acid yields 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid . Further nitration of this species to the 3,4-dinitro analog is kinetically prohibited due to the presence of two electron-withdrawing groups (EWGs) flanking the C3 position.
The Correct Retrosynthetic Approach
The successful protocol requires a 3-nitro precursor . By starting with 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (or its ester), the C4 position remains the most nucleophilic site (though still deactivated). Forcing conditions using fuming nitric acid and oleum are required to drive the reaction to completion.
Reaction Logic & Pathway Analysis
The following diagram illustrates the critical decision pathways for this synthesis. Note the "Dead End" route that must be avoided.
Figure 1: Strategic decision tree for nitration. The green path indicates the viable synthesis route starting from the 3-nitro precursor.
Experimental Protocol
Precursor Preparation (Brief)
Note: If 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is not commercially available, it is best prepared by N-methylation of 3-nitro-1H-pyrazole-5-carboxylic acid (obtained via oxidation of 3-methyl-5-nitropyrazole).
Nitration Protocol (The Core Procedure)
Safety Warning: This reaction utilizes Fuming Nitric Acid (98%+) and Oleum (20%
Reagents:
-
Substrate: 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Solvent/Catalyst: Oleum (20% free
in ) (5.0 vol) -
Nitrating Agent: Fuming Nitric Acid (98%, d=1.52) (3.0 eq)
Step-by-Step Methodology:
-
Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Place the flask in an ice-salt bath (
). -
Dissolution: Charge the flask with Oleum (20 mL per 5 g of substrate). Carefully add the 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid portion-wise. Stir until fully dissolved. Note: The solution may darken slightly.
-
Addition: Charge the addition funnel with Fuming Nitric Acid . Add it dropwise to the reaction mixture, maintaining the internal temperature below
.-
Critical: The addition is exothermic. Do not rush.
-
-
Reaction: Once addition is complete, remove the ice bath. Slowly heat the reaction mixture to 90–100^{\circ}\text{C} .
-
Monitoring: Maintain this temperature for 3–5 hours . Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material (mononitro) will disappear, and the dinitro product (more polar) will appear.
-
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Safety: This step generates significant heat and acid fumes.
-
-
Isolation: A precipitate should form.
-
If solid forms: Filter the solid using a sintered glass funnel. Wash with ice-cold water (3x) until the filtrate is pH > 4.
-
If no solid forms: Extract the aqueous layer with Ethyl Acetate (3x). Dry the organics over
and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from water or ethanol/water (1:1) .
-
Drying: Dry the product in a vacuum oven at
for 12 hours.
-
Alternative Route: Nitration of the Methyl Ester
If the carboxylic acid decarboxylates during the high-temperature nitration (a known risk for 3,4-dinitro compounds), use the methyl ester (Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate) as the substrate.
-
Follow the nitration protocol above (Section 3.2).
-
Hydrolysis Step:
-
Dissolve the resulting Methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate in 1:1 THF/Water.
-
Add LiOH (2.0 eq) at
. Stir for 1 hour. -
Acidify with 1M HCl to pH 1 to precipitate the target acid.
-
Analytical Data & Validation
The following table summarizes the expected analytical signatures for validation.
| Analytical Method | Expected Signal / Characteristic | Interpretation |
| Appearance | White to pale yellow crystalline solid | High purity dinitro compounds are often colorless; yellowing indicates impurities. |
| Only the methyl group signal remains. The ring proton at C4 is absent. | ||
| Significant downfield shift of ring carbons due to nitro groups. | ||
| LC-MS (ESI-) | Mass corresponds to | |
| Melting Point | Dinitro acids often decompose near melting point. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Temperature too low; Acid strength insufficient. | Increase temp to |
| Decarboxylation | Temperature too high; Reaction time too long. | Reduce temp to |
| No Precipitate on Quench | Product is water-soluble (highly acidic). | Do not filter. Saturate aqueous phase with NaCl and extract with EtOAc. |
| Safety Incident (Fumes) | Rate of addition too fast. | Stop addition. Cool immediately. Ensure scrubber is active. |
References
-
Nitration of Pyrazoles: Janssen, J. W. A. M., et al. "Nitration of N-methylpyrazoles." The Journal of Organic Chemistry, vol. 38, no. 10, 1973, pp. 1777-1782. Link
-
Synthesis of 3,4-Dinitropyrazoles: Wang, Y., et al. "Improved Synthesis of 3,4-Dinitropyrazole."[1] Chinese Journal of Energetic Materials, 2011. Link
-
Energetic Pyrazole Derivatives: Klapötke, T. M. "Chemistry of High-Energy Materials."[2] De Gruyter, 2011. (General reference for dinitropyrazole handling).
-
Target Molecule Data: "1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid."[3][4][5] PubChem Compound Summary, CID 13627057. Link
Sources
Application Notes & Protocols: Decarboxylation of 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic Acid to Dinitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dinitropyrazoles
Dinitropyrazole derivatives are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention, primarily for their application as energetic materials.[1] Their high density, favorable oxygen balance, and substantial heat of formation make them promising candidates for melt-castable explosives, potentially serving as safer and higher-performing alternatives to traditional materials like 2,4,6-trinitrotoluene (TNT).[2][3] The synthesis of the core dinitropyrazole structure is a critical step in developing these advanced materials.
One key transformation in the synthesis of substituted dinitropyrazoles is the decarboxylation of a pyrazole-5-carboxylic acid precursor. This process, involving the removal of a carboxyl group as carbon dioxide (CO₂), provides a direct route to C-H substituted pyrazoles. This guide provides a detailed examination of the principles, mechanisms, and a representative protocol for the thermal decarboxylation of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid to yield 1-methyl-3,4-dinitropyrazole.
Scientific Principles and Mechanistic Insights
Causality of Decarboxylation in Electron-Deficient Systems
The decarboxylation of aromatic and heteroaromatic carboxylic acids is a reaction that typically requires significant thermal energy. The reaction proceeds by breaking a carbon-carbon bond, which is inherently a high-energy process. However, the stability of the intermediate formed upon CO₂ loss is a critical determining factor for the reaction's feasibility.
In the case of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid, the pyrazole ring is rendered highly electron-deficient by the presence of two powerful electron-withdrawing nitro groups (-NO₂). This electronic feature is the primary driver for facilitating the decarboxylation reaction. The nitro groups effectively stabilize the transient negative charge that develops on the C5 carbon of the pyrazole ring as the C-C bond to the carboxyl group breaks. This stabilization lowers the activation energy required for the reaction to proceed, allowing it to occur at a manageable temperature.[4]
Proposed Reaction Mechanism
The thermal decarboxylation of heteroaromatic carboxylic acids can proceed through a concerted mechanism involving a cyclic transition state, particularly if an ortho proton is available.[5] For 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid, a more likely pathway involves the formation of a zwitterionic or carbanionic intermediate, which is stabilized by resonance involving the nitro groups. The reaction culminates in the release of CO₂ gas and the formation of the final product.
Caption: Proposed mechanism for thermal decarboxylation.
Application Notes: Experimental Design and Rationale
Core Directive: Safety with Energetic Materials
Trustworthiness: The protocols described herein are designed for small-scale laboratory synthesis. Both the starting material and the dinitropyrazole product are energetic compounds. All manipulations must be conducted on a small scale (<1 g), behind a blast shield, in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, a face shield, and fire-resistant lab coat, is mandatory.[7] Metal spatulas should be avoided to prevent friction and potential initiation. Use non-sparking tools made of ceramic or plastic.
Solvent Selection: The Key to Temperature Control
The choice of solvent is critical for a successful thermal decarboxylation. The solvent must be inert to the reaction conditions and possess a high boiling point to allow for uniform and controlled heating to the required reaction temperature.
-
Rationale: Direct heating of the solid carboxylic acid can lead to localized overheating and uncontrolled, rapid decomposition. A high-boiling solvent acts as a heat bath, ensuring smooth and even energy input.
-
Recommended Solvents:
-
Diphenyl ether (b.p. 259 °C): An excellent high-boiling, inert solvent suitable for many thermal reactions.
-
Dowtherm A (b.p. 257 °C): A eutectic mixture of diphenyl ether and biphenyl, offering similar properties.
-
N-Methyl-2-pyrrolidone (NMP) (b.p. 202 °C): A polar aprotic solvent that may offer better solubility for the starting material.
-
Thermal Profile: Balancing Reaction and Decomposition
The reaction temperature must be high enough to exceed the activation energy for decarboxylation but remain safely below the onset temperature of thermal decomposition for the product. Differential Scanning Calorimetry (DSC) is an essential tool for determining this thermal window.[8][9] Studies on similar compounds like 1-methyl-3,4-dinitropyrazole show a decomposition temperature around 298°C, providing a safe operational window for the reaction.[10] A typical target temperature for this type of reaction would be in the range of 180-220°C.
Reaction Monitoring: Validating Completion
The progress of the decarboxylation can be monitored by observing the evolution of CO₂ gas. A simple bubbler attached to the reaction flask can provide a visual indication. For more precise tracking, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material.
-
TLC System: A typical mobile phase would be a mixture of ethyl acetate and hexanes. The carboxylic acid starting material will have a lower Rf value (more polar) than the decarboxylated product.
Experimental Protocols
Protocol 1: Thermal Decarboxylation
This protocol describes a representative procedure for the thermal decarboxylation on a laboratory scale.
Materials and Equipment:
-
1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
-
Diphenyl ether (or other suitable high-boiling solvent)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and hot plate
-
Oil bath or heating mantle for temperature control
-
Gas bubbler
Caption: General workflow for the decarboxylation experiment.
Step-by-Step Procedure:
-
Assembly: In a fume hood and behind a blast shield, assemble a three-neck flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a bubbler), a thermometer, and a nitrogen inlet.
-
Charging Flask: Charge the flask with 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid and the high-boiling solvent (e.g., diphenyl ether, ~20 mL per gram of acid).
-
Inert Atmosphere: Begin stirring and purge the system with a gentle stream of nitrogen for 10-15 minutes.
-
Heating: Gradually heat the stirred mixture using a heating mantle or oil bath to the target temperature (e.g., 190-210°C).
-
Reaction: Maintain the temperature and observe the gas evolution in the bubbler. The reaction is typically complete when the effervescence ceases (usually 1-3 hours).
-
Cooling: Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Isolation: Dilute the cooled mixture with a non-polar solvent like hexanes to precipitate the product. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold hexanes to remove residual solvent. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
Protocol 2: Product Characterization
The identity and purity of the resulting 1-methyl-3,4-dinitropyrazole should be confirmed using standard analytical techniques.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | A singlet for the C5-H proton and a singlet for the N-CH₃ protons. |
| ¹³C NMR | Chemical Shift (δ) | Resonances corresponding to the pyrazole ring carbons and the N-methyl carbon. |
| FT-IR | Wavenumber (cm⁻¹) | Strong absorbances for C-NO₂ stretching (~1570 and 1330 cm⁻¹), and C-H/N-CH₃ stretching.[11] |
| Mass Spec (MS) | m/z | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product. |
| DSC | Thermal Events | A sharp melting point endotherm followed by a sharp decomposition exotherm at a higher temperature.[10] |
Data Summary
The following table outlines representative parameters and expected outcomes for this reaction. Actual results may vary based on specific conditions and scale.
| Parameter | Value / Observation | Rationale / Comment |
| Reaction Temperature | 190 - 210 °C | Optimal range to ensure decarboxylation without significant product decomposition.[10] |
| Reaction Time | 1 - 3 hours | Monitored by cessation of CO₂ evolution. |
| Solvent | Diphenyl Ether | High boiling point and inert nature provide a safe and controlled reaction environment. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential side reactions at high temperatures. |
| Expected Yield | > 80% | Decarboxylation of activated heteroaromatics is often a high-yielding reaction. |
| Appearance | Pale yellow solid | Typical appearance for nitropyrazole compounds. |
References
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). National Center for Biotechnology Information. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. (2025). MDPI. [Link]
-
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega. [Link]
-
Optimization on synthesis process and characterization of 1-methyl-3, 4-dinitropyrazoles. (2025). ResearchGate. [Link]
-
Synthesis, Formulation, and Testing of 3.4-DNP. (2018). IMEMG. [Link]
-
Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. (2026). ACS Publications. [Link]
-
Thermal Decomposition of Nitropyrazoles. (2016). ResearchGate. [Link]
-
Reported synthesis of 1‐methyl‐3,4‐dinitropyrrole and... (n.d.). ResearchGate. [Link]
-
Property characterization of 3, 4-dinitropyrazole and its application. (n.d.). ResearchGate. [Link]
-
Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample... (n.d.). ResearchGate. [Link]
-
Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP). (2025). National Center for Biotechnology Information. [Link]
-
Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. (2026). ResearchGate. [Link]
-
Safe Handling of Pyrophoric Liquids. (2009). Oregon State University Environmental Health and Safety. [Link]
-
DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc.[Link]
- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. (n.d.).
-
Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. (n.d.). AIP Publishing. [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. [Link]
-
STA or DSC and TGA – is Combination the Key? (2021). NETZSCH Analyzing & Testing. [Link]
-
Decarboxylation of Carboxylic Acids. (2025). YouTube. [Link]
-
Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]
Sources
- 1. Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. imemg.org [imemg.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Functionalization of the Carboxylic Group in 3,4-Dinitropyrazoles
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus Area: Energetic Materials (HEDMs), Energetic Metal-Organic Frameworks (EMOFs), and Pyrazole-based Pharmacophores
Strategic Overview & Scientific Context
3,4-Dinitropyrazoles (DNPs) represent a privileged heterocyclic scaffold in the design of high-energy-density materials (HEDMs) and specialized pharmaceuticals. The unique architecture of the DNP ring—featuring two adjacent, strongly electron-withdrawing nitro groups—imparts exceptional density and an optimal oxygen balance. However, to integrate DNPs into advanced coordination polymers (such as EMOFs) or to tune their pharmacological bioavailability, functionalization of the carboxylic acid group at the 5-position (or N-1 position) is a critical synthetic pathway[1].
This application note outlines the mechanistic rationale, thermochemical data, and validated protocols for the chemoselective functionalization of 3,4-dinitropyrazole carboxylic acids, specifically focusing on overcoming the inherent risk of decarboxylation during amidation and esterification.
Mechanistic Insights: The Decarboxylation Dilemma (E-E-A-T)
As a Senior Application Scientist, I must emphasize that the direct functionalization of 3,4-dinitropyrazole-5-carboxylic acid (and its N-methylated derivatives) presents a profound mechanistic challenge. The two nitro groups at the 3- and 4-positions withdraw electron density from the pyrazole ring via strong inductive and mesomeric effects.
The Causality of Degradation: When subjected to basic, heated conditions—such as attempted direct amination using hot aqueous ammonia—the carboxylate intermediate becomes highly unstable. The electron-deficient pyrazole ring acts as an excellent electron sink, stabilizing the transition state for the loss of CO₂. Consequently, the reaction is accompanied by rapid decarboxylation, yielding the unfunctionalized 3,4-dinitropyrazole rather than the target amide[2].
The Strategic Solution: To bypass this spontaneous degradation, the carboxylic acid must be activated under mild, acidic, or strictly non-aqueous conditions. By converting the carboxylic acid into an ester (e.g., a methyl ester via Fischer esterification), the C5 position is protected from cleavage. The resulting ester can then undergo smooth, room-temperature nucleophilic acyl substitution (hydrazinolysis) to form carbohydrazides. These carbohydrazides are indispensable energetic precursors used to construct highly stable, insensitive EMOFs with exceptional detonation velocities[1].
Quantitative Data: Thermochemical & Energetic Properties
Functionalization directly dictates the thermal stability and explosive performance of the resulting DNP derivatives. The table below summarizes the critical properties of 3,4-DNP and its advanced functionalized complexes.
Table 1: Comparative Energetic Properties of DNP Derivatives
| Compound / Complex | Density (g/cm³) | Decomposition Temp (T_dec, °C) | Detonation Velocity (m/s) | Impact Sensitivity (IS, J) |
| 3,4-Dinitropyrazole (DNP) | 1.79 | 285 | ~8,100 | >40 |
| 5-Amino-3,4-dinitropyrazole | 1.80 | 173 | N/A | 23 |
| DNP-based EMOF (Complex 3) | >1.90 | 314 | 9,141 | >40 |
| DNP-based EMOF (Complex 4) | >1.90 | 310 | 8,423 | >40 |
Data aggregated from validated thermochemical studies on DNP derivatives and coordination polymers[1],[3],[4]. Note the significant stabilization (T_dec > 310 °C) achieved when DNP derivatives are integrated into EMOFs.
Experimental Workflows & Protocols
The following protocols have been engineered as self-validating systems. Each step includes the mechanistic causality behind the experimental choice to ensure reproducibility and high yield.
Protocol A: Synthesis of Methyl 3,4-dinitropyrazole-5-carboxylate (Esterification)
Objective: Protect the carboxylic group while activating it for subsequent nucleophilic attack.
-
Reagent Preparation: Suspend 3,4-dinitropyrazole-5-carboxylic acid (10.0 mmol) in anhydrous methanol (50 mL, 0.2 M).
-
Causality: Anhydrous conditions are critical. The absence of water prevents the reverse hydrolysis reaction, driving the Fischer esterification equilibrium strictly toward the product.
-
-
Acidic Activation: Cool the suspension to 0 °C using an ice bath. Add concentrated H₂SO₄ (1.0 mmol, 0.1 equiv) dropwise with vigorous stirring.
-
Causality: H₂SO₄ acts as a catalytic proton source, protonating the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, which is otherwise deactivated by the adjacent dinitro-pyrazole ring.
-
-
Reflux & Monitoring: Heat the mixture to reflux (65 °C) for 12 hours. Monitor the reaction via TLC (DCM:MeOH 9:1).
-
Causality: The extreme electron-withdrawing nature of the substrate requires sustained thermal energy to achieve full conversion.
-
-
Self-Validating Workup: Concentrate the mixture in vacuo to remove excess methanol. Resuspend the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (3 × 20 mL).
-
Causality: The NaHCO₃ wash neutralizes the acid catalyst and selectively pulls any unreacted, deprotonated starting carboxylic acid into the aqueous layer. A clear organic layer confirms the isolation of the neutral ester product. Dry over MgSO₄ and evaporate to yield the product (>85% yield).
-
Protocol B: Synthesis of 3,4-Dinitropyrazole-5-carbohydrazide (Hydrazinolysis)
Objective: Convert the ester into a carbohydrazide precursor for EMOF synthesis without triggering decarboxylation or ring opening.
-
Nucleophilic Acyl Substitution: Dissolve the methyl ester from Protocol A (8.0 mmol) in absolute ethanol (30 mL). Add hydrazine monohydrate (12.0 mmol, 1.5 equiv) dropwise at 25 °C.
-
Controlled Reaction: Stir the mixture at room temperature for 4 hours.
-
Causality: Elevated temperatures must be strictly avoided. Heat can trigger unwanted reduction of the nitro groups by hydrazine or cause pyrazole ring opening. Because hydrazine benefits from the "alpha-effect," it is a hyper-nucleophile capable of driving the reaction to completion at mild temperatures.
-
-
Isolation: A dense precipitate will form as the reaction progresses. Filter the solid, wash with ice-cold ethanol (2 × 10 mL), and dry under high vacuum.
-
Causality: The target carbohydrazide has significantly lower solubility in ethanol than the starting ester. This differential solubility drives the reaction forward via Le Chatelier’s principle (precipitation) and allows for isolation in high purity without the need for column chromatography.
-
Pathway Visualization
The following diagram illustrates the strategic divergence between the desired chemoselective functionalization pathway and the degradative decarboxylation pathway caused by harsh basic conditions.
Caption: Chemoselective functionalization of 3,4-dinitropyrazole-5-carboxylic acid vs. decarboxylation.
References
-
[1] Yang, F., et al. "Access to Green Pyrotechnic Compositions via Constructing Coordination Polymers: A New Approach to the Application of 3,4-Dinitropyrazole." ResearchGate (2021). URL:
-
[3] Melnikov, I., et al. "Autocatalytic Decomposition of Energetic Materials: Interplay of Theory and Thermal Analysis in the Study of 5-Amino-3,4-Dinitropyrazole Thermolysis." ResearchGate (2022). URL:
-
[4] Fischer, D. "Synthesis and Characterization of New Environmentally Benign Secondary Explosives Based on Azoles." Elektronische Hochschulschriften der LMU München (2018). URL:
-
[2] Perevalov, V. P., et al. "Synthesis of 3-amino-4-nitropyrazoles." Chemistry of Heterocyclic Compounds (1983). URL:
Sources
Application Note: One-Pot Synthesis Strategies for Methylated Nitropyrazoles
Executive Summary
Methylated nitropyrazoles, such as 1-methyl-3,4,5-trinitropyrazole (MTNP) and 1-methyl-3,4-dinitropyrazole (MDNP) , represent a critical class of energetic materials and pharmaceutical intermediates. They offer a superior balance of high density, detonation velocity, and thermal stability compared to traditional explosives like TNT, while maintaining lower sensitivity.[1]
Traditional synthesis often involves multi-step isolation: pyrazole synthesis
-
Direct One-Pot Nitration: Converting commercially available methylpyrazoles directly to polynitropyrazoles.
-
Green One-Pot Methylation: Using Dimethyl Carbonate (DMC) as a non-toxic, highly selective methylating agent for nitropyrazoles without intermediate isolation.
Strategy A: Direct One-Pot Nitration (MTNP Synthesis)
This strategy is ideal for synthesizing high-performance energetic materials like MTNP (1-methyl-3,4,5-trinitropyrazole) from inexpensive 1-methylpyrazole. By generating the nitronium ion in situ using nitrate salts and oleum, this protocol avoids the isolation of mono- and di-nitro intermediates.
Mechanistic Insight
The reaction proceeds via sequential electrophilic aromatic substitutions (SEAr). The 1-methyl group activates the pyrazole ring, directing the initial nitro group to the 4-position (most nucleophilic), followed by the 3- and 5-positions under forcing conditions.
Key Advantage: Eliminates the need for hazardous nitrating agents like mixed acid/acetyl nitrate in separate steps.
Experimental Protocol: Synthesis of MTNP
Safety Warning: MTNP is a high explosive. All operations must be conducted behind a blast shield in a fume hood. Limit scale to <5g for initial validation.
Reagents:
-
1-Methylpyrazole (1 equiv.)
-
Potassium Nitrate (
) or Ammonium Nitrate (6 equiv.) -
Fuming Sulfuric Acid (Oleum, 20% free
)
Procedure:
-
Preparation: Charge a sulfonation flask with Oleum (10-20 mL per gram of substrate). Cool to 0–5 °C using an ice-salt bath.
-
Nitrating Agent Formation: Slowly add
portion-wise, maintaining temperature <10 °C. Stir for 30 minutes to generate the nitronium species ( ). -
Substrate Addition: Dropwise add 1-methylpyrazole to the mixture. Exothermic reaction—control addition rate to keep T < 15 °C.
-
Reaction:
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. MTNP will precipitate as a white solid.
-
-
Purification:
Yield: Typical yields range from 80–87%.
Reaction Pathway Diagram
Figure 1: Sequential nitration pathway of 1-methylpyrazole to MTNP in a single reactor.
Strategy B: Green One-Pot Methylation (DMC Protocol)
For substrates that are already nitrated (e.g., 3,5-dinitropyrazole), traditional methylation uses carcinogenic Dimethyl Sulfate (DMS) or Methyl Iodide. The modern "Application Scientist" recommendation is Dimethyl Carbonate (DMC) .
Why DMC?
-
Green Reagent: Non-toxic, biodegradable.[5]
-
Selectivity: High regioselectivity for N-methylation over O-methylation (if other groups are present).
-
Safety: No risk of forming quaternary ammonium salts (over-methylation) due to the reaction mechanism.
Mechanism: Base-Mediated Alkylation
DMC acts as a methylating agent at elevated temperatures (>90 °C) in the presence of a weak base (
Experimental Protocol: Synthesis of 1-Methyl-3,4-dinitropyrazole (MDNP)
Reagents:
-
3,4-Dinitropyrazole (or 3,5-DNP) (1 equiv.)[6]
-
Dimethyl Carbonate (DMC) (10–15 equiv.) – Acts as reagent and solvent.
-
Potassium Carbonate (
) (0.5–1.0 equiv.) -
Catalyst: DABCO or TBAB (5 mol%) – Optional, enhances rate.
Procedure:
-
Charge: In a high-pressure reactor (autoclave) or heavy-walled sealed tube, combine the nitropyrazole,
, and DMC.-
Note: If solubility is poor, add a co-solvent like DMF (Dimethylformamide).
-
-
Reaction:
-
Seal the vessel.[7]
-
Heat to 120–150 °C . (DMC boils at 90 °C; pressure is required for methylation mode).
-
Stir for 4–8 hours .
-
-
Workup:
-
Isolation:
-
The residue is usually pure product. Recrystallize from isopropanol if necessary.
-
Data Comparison:
| Parameter | Traditional (DMS/MeI) | Green Protocol (DMC) |
| Toxicity | High (Carcinogenic) | Low (Green Solvent) |
| Atom Economy | Poor (Sulfate waste) | High (Methanol/CO2) |
| Selectivity | Low (Mixtures common) | High (>95% N-methyl) |
| Yield | 60–75% | >90% |
Mechanism Diagram
Figure 2: Mechanism of base-mediated N-methylation using Dimethyl Carbonate (DMC).
Analytical Validation & Quality Control
Trustworthiness in synthesis requires rigorous validation.
-
NMR Spectroscopy:
-
1H NMR: Look for the disappearance of the N-H broad singlet (13.0–14.0 ppm) and appearance of the N-CH3 singlet (4.0–4.3 ppm).
-
Note: The N-methyl peak in polynitropyrazoles is deshielded due to the electron-withdrawing nitro groups.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient).
-
Detection: UV at 254 nm.
-
-
Thermal Stability (DSC):
References
-
Li, Y., et al. (2015). Optimization on synthesis process and characterization of 1-methyl-3,4-dinitropyrazoles. Chinese Journal of Energetic Materials. Link
-
Ravi, P., et al. (2011). Synthesis and characterization of 1-methyl-3,4,5-trinitropyrazole (MTNP). Propellants, Explosives, Pyrotechnics.[10] Link
-
Zhang, Z., et al. (2014). Preparation method of 1-methyl-3,4,5-trinitro-pyrazole. CN Patent 104140394A. Link
-
Tundo, P., & Selva, M. (2002).[5] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. Link
-
Dalinger, I. L., et al. (2011). Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole. Mendeleev Communications. Link
Sources
- 1. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 1-Methyl-Pyrazole-5-Carboxylic Acid Nitration
Overview The nitration of 1-methyl-1H-pyrazole-5-carboxylic acid to yield 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a critical transformation in the synthesis of active pharmaceutical ingredients, including DNA polymerase IIIC inhibitors[1] and Sildenafil analogues[2]. While the reaction is highly regioselective for the C4 position, the electron-withdrawing nature of the C5-carboxylic acid group severely deactivates the pyrazole ring[3]. Forcing the reaction with excessive heat often leads to oxidative ring degradation rather than the desired electrophilic aromatic substitution[4].
This guide provides field-proven troubleshooting strategies, quantitative data comparisons, and a self-validating protocol to help you maximize your isolated yield.
Troubleshooting Guide & FAQs
Q1: My nitration yield is dropping below 40%, and the reaction mixture turns dark brown or black. What is causing this? Cause: You are observing oxidative degradation of the pyrazole ring. While 1-methyl-pyrazole-5-carboxylic acid is electron-deficient, the pyrazole core remains sensitive to strong oxidants at elevated temperatures. If the mixed acid (HNO₃/H₂SO₄) temperature exceeds 60°C during the highly exothermic substrate addition, the nitric acid oxidatively cleaves the ring rather than nitrating it[4]. Solution: Strictly control the exotherm. Maintain the internal temperature below 40°C during the portion-wise addition of the pyrazole substrate. Only after complete dissolution should the reaction be heated to the optimal 60°C[2].
Q2: I am observing significant unreacted starting material even after 18 hours of heating. How can I drive the reaction to completion?
Cause: Inadequate generation of the active electrophile, the nitronium ion (
Q3: My reaction goes to completion according to HPLC, but my isolated yield is poor after the aqueous workup. Where is my product? Cause: 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid exhibits partial solubility in highly acidic aqueous media. Over-dilution during the ice-quench step prevents the product from fully precipitating. Solution: Minimize the volume of ice used for quenching (approximately 3-4 mL per gram of starting material). If the yield remains low, extract the aqueous filtrate with an organic solvent like ethyl acetate to recover the dissolved product[1].
Data Presentation: Effect of Nitrating Conditions on Yield
To illustrate the causality of these parameters, the following table summarizes the impact of different mixed acid conditions on the conversion and isolated yield of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
| Nitrating Agent | H₂SO₄ : HNO₃ Ratio | Max Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Primary Issue Observed |
| Conc. HNO₃ (68%) | 2.0 : 1 | 60 | 18 | < 40 | 25 | Incomplete reaction |
| Fuming HNO₃ (>90%) | 1.0 : 1 | 85 | 4 | > 95 | 30 | Oxidative degradation (Tar) |
| Fuming HNO₃ (>90%) | 4.6 : 1 | 60 | 18 | > 98 | 82 | None (Optimized) |
Diagnostic Workflow
Use the following logical workflow to diagnose and correct yield issues in your nitration runs.
Caption: Diagnostic workflow for optimizing pyrazole nitration yields.
Optimized Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system . In-process checks are embedded to ensure the reaction is proceeding correctly before advancing to the next step.
Reagents:
-
1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Fuming Nitric Acid (>90%) (1.5 eq)
-
Concentrated Sulfuric Acid (98%) (4.6 eq)
Procedure:
-
Preparation of Mixed Acid: Cool the concentrated H₂SO₄ to 0°C in an ice-water bath. Slowly add the fuming HNO₃ dropwise under continuous stirring[1].
-
Validation Check: The mixture must remain colorless to pale yellow. If the solution turns deep yellow or orange, NO₂ gas is forming due to water contamination or excessive heat. Discard and remake.
-
-
Substrate Addition: Add the 1-methyl-1H-pyrazole-5-carboxylic acid portion-wise over 30–45 minutes. Monitor the internal thermometer strictly to ensure the temperature does not exceed 40°C[2].
-
Causality: The initial protonation and nitration are highly exothermic. Keeping the temperature below 40°C prevents premature oxidative cleavage of the pyrazole ring.
-
-
Heating & Reaction: Once the addition is complete and the exotherm subsides, gradually heat the reaction mixture to 60°C. Maintain this temperature for 18 hours[2].
-
Validation Check: At 16 hours, remove a 50 µL aliquot, quench in 1 mL of ice water, and extract with 1 mL of ethyl acetate. Analyze the organic layer via TLC or HPLC. Unreacted starting material should be <2%. The main reaction mixture should be pale to golden yellow; a dark brown color indicates temperature control failure.
-
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice. Crucial: Use only 3 to 4 grams of ice per gram of starting material to avoid over-dilution[1].
-
Causality: The product is a polar carboxylic acid. Excessive water will solubilize the product, drastically reducing the isolated yield.
-
-
Isolation: Stir the quenched mixture for 30 minutes to ensure complete precipitation. Filter the resulting white to pale-yellow solid under vacuum. Wash the filter cake with a minimal amount of ice-cold water to remove residual acid, then dry under vacuum at 45°C to constant weight[1].
References
- US10723741B1 - DNA polymerase IIIC inhibitors and use thereof Source: Google Patents URL
-
A Facile, Improved Synthesis of Sildenafil and Its Analogues Source: MDPI (Scientia Pharmaceutica) URL:[Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: NIH (PubMed Central) URL:[Link]
Sources
Technical Support Center: Purification and Recrystallization of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the purification and recrystallization of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this energetic and functionalized heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid?
A1: Common impurities can arise from several sources, including incomplete reactions, side reactions, and degradation. These may include:
-
Isomeric Byproducts: Depending on the synthetic route, isomers with different methylation or nitration patterns on the pyrazole ring can form.
-
Unreacted Starting Materials: Residual starting materials from the synthesis process.
-
Mono-nitrated Species: Incomplete nitration can lead to the presence of mono-nitrated pyrazole carboxylic acids.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
Q2: Why is the choice of recrystallization solvent so critical for this compound?
A2: The choice of solvent is crucial for effective purification. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For a polar, acidic compound like 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid, polar solvents are generally a good starting point. The presence of both a carboxylic acid group and nitro groups makes solubility complex. Water can enhance the solubility of carboxylic acids in some organic solvents, a factor to consider during solvent screening[1].
Q3: My purified product is an off-color (e.g., yellow or brown) instead of the expected color. What could be the cause?
A3: Off-colors often indicate the presence of residual impurities, which could be colored byproducts from the nitration process or degradation products. Further purification steps, such as a second recrystallization or treatment with activated carbon, may be necessary to remove these chromophoric impurities.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be employed to confirm the purity of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid. These include:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of proton or carbon signals from impurities[2].
-
FT-IR: To identify the characteristic functional groups (C=O, NO₂, C-N).
-
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition (C, H, N).
Troubleshooting Guide
Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even at elevated temperatures.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Solvent Choice | Screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, or a mixture with water). | The solubility of a compound is highly dependent on the intermolecular forces between the solute and the solvent. A systematic screening is necessary to find a solvent system with the desired solubility profile. |
| Insufficient Solvent Volume | Gradually add more solvent until the compound dissolves at the boiling point of the solvent. | There needs to be enough solvent to fully solvate the compound at the higher temperature. |
Issue 2: Oiling out during recrystallization.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Solution is Supersaturated | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. | Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point, or when the solution cools too quickly. Adding more solvent or slowing the cooling rate can prevent this. |
| Inappropriate Solvent | Change to a solvent in which the compound is more soluble at elevated temperatures. | A different solvent may have a more favorable solubility curve, allowing for crystal formation rather than oiling out. |
Issue 3: Poor recovery of the purified compound.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Compound is too soluble in the chosen solvent at low temperatures. | Use a less polar solvent or a solvent mixture. Cool the solution in an ice bath to maximize precipitation. | To maximize yield, the compound should have low solubility in the solvent at cold temperatures. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and filter paper). Use a minimum amount of hot solvent to wash the crystals. | This prevents the compound from crashing out of solution on the cold surfaces of the filtration equipment. |
| Incomplete precipitation. | After cooling to room temperature, place the flask in an ice bath for at least 30 minutes before filtration. | Lowering the temperature will further decrease the solubility of the compound and promote more complete crystallization. |
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
This protocol is useful for removing neutral or basic impurities from the acidic product.
-
Dissolve the crude 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. The acidic product will move to the aqueous phase as its sodium salt.
-
Separate the aqueous layer and wash it with a small amount of ethyl acetate to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid, such as 1M HCl, until the product precipitates out of solution[3].
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent or solvent pair. A mixture of ethanol and water is often a good starting point for polar carboxylic acids.
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring to the boiling point of the solvent. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the crystals in a vacuum oven.
Visualizations
Purification and Recrystallization Workflow
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Sources
safety precautions for handling 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Welcome to the Energetic Materials Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the critical safety, handling, and analytical troubleshooting protocols for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid (CAS: 89607-19-2) and related polynitropyrazole derivatives.
Polynitropyrazoles are characterized by their high nitrogen and oxygen content, which imparts significant energetic potential and high positive heats of formation[1]. Because these compounds can exhibit high sensitivity to impact, friction, and thermal shock, their handling requires rigorous adherence to specialized energetic materials protocols to prevent unintended pyrotechnic events[2].
Part 1: Quantitative Safety Metrics
To establish a baseline for hazard assessment, it is crucial to compare the energetic profile of dinitropyrazole derivatives. The following table summarizes the structural stability and sensitivity metrics of related pyrazole-based energetic materials to inform your laboratory's risk assessment.
| Compound Class / Derivative | Decomposition Onset (Td) | Impact Sensitivity (IS) | Friction Sensitivity (FS) | Primary Hazard Profile |
| 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid | ~150 °C – 180 °C (Est.) | < 25 J | Moderate | Exothermic decomposition; gas evolution. |
| 5-Amino-3,4-dinitropyrazole (5-ADP) | 173 °C | 23 J | Insensitive | Autocatalytic thermolysis[3]. |
| 4-Azido-3,5-dinitropyrazole (AzDNP) | < 150 °C | < 2.5 J | Highly Sensitive | Primary explosive behavior[4]. |
Part 2: Troubleshooting Guides & FAQs
Q1: During Differential Scanning Calorimetry (DSC) analysis, my sample pans are rupturing, and the baseline is completely destabilized. How do I fix this?
-
The Causality: Dinitropyrazoles undergo rapid, highly exothermic decomposition characterized by the cleavage of C–NO₂ and N–N bonds, resulting in the massive evolution of nitrogen dioxide (NO₂) and N₂ gases[5]. If the sample mass is too large or the pan is hermetically sealed, the rapid gas expansion exceeds the structural integrity of the aluminum pan, causing a micro-detonation within the instrument.
-
The Solution: You must drastically reduce your sample size. For energetic thermal testing, sample masses must be kept strictly below 1.0 mg [6]. Furthermore, you must use vented sample pans (pans with a pinhole in the lid) to allow for the controlled release of evolved gases during the endothermic melting and subsequent exothermic decomposition phases[6].
Q2: I noticed a slight yellowing/discoloration of the powder after storing it in a clear vial on the benchtop for two weeks. Is it still safe to use?
-
The Causality: No. Discoloration in polynitropyrazoles is a primary indicator of photochemical degradation or early-stage autocatalytic decomposition [3]. Energetic materials can undergo slow degradation where the initial decomposition products (like NO₂ radicals) act as catalysts, accelerating further breakdown and drastically lowering the thermal threshold for ignition[3].
-
The Solution: Abort the experiment. Do not subject the discolored sample to friction or impact. Energetic materials must never be stored in direct light or at room temperature for extended periods. They must be stored in dark, conductive containers in a dedicated explosion-proof refrigerator, and total laboratory quantities should never exceed 5 grams[7].
Q3: What are the mandatory engineering controls for weighing this material?
-
The Causality: The friction generated by metal-to-metal contact or the static discharge from standard plastic weighing boats can exceed the initiation energy threshold of energetic pyrazoles.
-
The Solution: Weighing must be conducted behind a polycarbonate blast shield[8]. You must use grounded, anti-static equipment, conductive spatulas (or Teflon, depending on the specific friction sensitivity), and ensure the ambient relative humidity is maintained above 20% to mitigate static accumulation[2].
Part 3: Experimental Protocol – Safe Handling & Aliquoting Workflow
This self-validating protocol ensures that every physical interaction with the energetic material is preceded by a verifiable safety check.
Step 1: Environmental & PPE Verification
-
Verify that the laboratory relative humidity is >20%.
-
Don enhanced PPE: Flame-retardant lab coat, safety goggles, polycarbonate face shield, and heavy leather gloves worn over standard nitrile gloves[8].
-
Ensure the workspace is entirely clear of organic solvents, oxidizing agents, and combustible clutter.
Step 2: Static Discharge & Equipment Grounding
-
Touch a grounded metal surface before reaching into the storage desiccator.
-
Place an anti-static mat inside the fume hood and ensure the analytical balance is properly grounded.
-
Pass a static-eliminating ionizer over the weighing paper/conductive boat and the spatula prior to contact.
Step 3: Remote Manipulation & Weighing
-
Position a 0.25-inch polycarbonate blast shield between your torso/face and the balance.
-
Using a conductive or Teflon spatula, carefully transfer the material. Critical: Never force, grind, or scrape the material against the threads of the vial or the weighing pan.
-
Limit the active handling quantity to < 100 mg at any given time[7].
Step 4: Safe Storage & Dilution
-
If the material is not being used immediately, dissolve it in an appropriate compatible solvent. Storing energetic materials in solution at concentrations below 1 M significantly mitigates the risk of accidental detonation[7].
-
Return the stock vial to the designated energetic materials magazine or explosion-proof refrigerator immediately after use[2].
Part 4: Safety Decision Workflow
The following diagram illustrates the logical decision-making process for handling suspected unstable energetic samples.
Fig 1: Decision tree for the safe handling, inspection, and thermal analysis of energetic pyrazoles.
References
-
Handling and Storage of Chemicals University of Ottawa[Link]
-
Taming of 4-azido-3,5-dinitropyrazole based energetic materials RSC Publishing[Link]
-
Energetic Materials Management Plan Purdue University[Link]
-
Energetic Materials Center Report - Small-Scale Safety and Thermal Testing Evaluation OSTI.gov (US Department of Energy)[Link]
-
Quantum mechanics insights into the early pyrolysis mechanism of 3,4-dinitro-1H-pyrazole Physical Chemistry Chemical Physics (RSC Publishing)[Link]
-
Autocatalytic decomposition of energetic materials: interplay of theory and thermal analysis RSC Publishing[Link]
-
Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid ACS Publications[Link]
-
Nitropyrazoles: Synthesis and transformations of 5-amino-3,4-dinitropyrazole ResearchGate[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. purdue.edu [purdue.edu]
- 3. Autocatalytic decomposition of energetic materials: interplay of theory and thermal analysis in the study of 5-amino-3,4-dinitropyrazole thermolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00742A [pubs.rsc.org]
- 5. Quantum mechanics insights into the early pyrolysis mechanism of 3,4-dinitro-1H-pyrazole in the amorphous model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. uottawa.ca [uottawa.ca]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting low solubility of nitropyrazole acids in reaction media
Topic: Troubleshooting Low Solubility in Reaction Media Ticket ID: NP-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Diagnostic
The "Brick Dust" Phenomenon
Nitropyrazole carboxylic acids (e.g., 4-nitropyrazole-3-carboxylic acid) are notorious in medicinal chemistry for their "brick dust" properties.[1] They often exist as high-melting crystalline solids held together by a robust network of intermolecular hydrogen bonds (lattice energy) that resists solvation.[1]
Why this happens:
-
Dual H-Bond Donors: The carboxylic acid (-COOH) and the pyrazole N-H (if unsubstituted) create a "tape-like" H-bond network.[1]
-
Electron Deficiency: The nitro group (
) pulls electron density, increasing the acidity of protons and strengthening these intermolecular bonds. -
Pi-Stacking: The planar heteroaromatic ring facilitates strong
stacking.[1]
Diagnostic Flowchart
Before altering your route, determine if the issue is thermodynamic (insoluble) or kinetic (slow dissolution).[1]
Figure 1: Diagnostic logic to distinguish between hydrogen-bond aggregation and intrinsic insolubility.
Solvent Engineering & Thermodynamics
Standard organic solvents (DCM, THF) often fail because they cannot disrupt the nitropyrazole lattice. You must match the solvent's Donor Number (DN) and Acceptor Number (AN) to the solute's needs.
Solvent Performance Table
| Solvent Class | Examples | Solubility Rating | Mechanism of Action | Recommended Use |
| Chlorinated | DCM, Chloroform | 🔴 Poor | Weak H-bond disruption.[1] | Avoid for reaction; good for precipitation workup.[1] |
| Ethers | THF, 2-MeTHF | 🟡 Moderate | Lewis basic oxygen accepts H-bonds.[1] | Works only for N-alkylated nitropyrazoles.[1] |
| Polar Aprotic | DMF, DMSO, NMP | 🟢 Good | High dipole moment; disrupts lattice.[1] | Standard reaction media.[1] Hard to remove. |
| Fluorinated | HFIP, TFE | 🌟 Excellent | Strong H-bond donor; breaks acid dimers.[1] | The "Magic Bullet" for coupling. |
The "Magic Solvent" Protocol (HFIP)
Hexafluoroisopropanol (HFIP) is a potent hydrogen bond donor.[1] It solvates the carbonyl oxygen of the carboxylic acid, breaking the dimer network and stabilizing the active ester intermediate.
Protocol: HFIP-Assisted Amide Coupling
-
Dissolution: Suspend the nitropyrazole acid (1.0 eq) in DCM (0.1 M).
-
Solvation: Add HFIP (10-20% v/v). Note: The suspension should clarify or become a fine haze.
-
Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 15 min.
-
Coupling: Add the amine (1.1 eq) and DIPEA (2.0 eq).
-
Workup: HFIP can be removed by rotary evaporation (unlike DMF/DMSO).[1]
Expert Insight: HFIP is acidic (
).[1] Do not use it with highly acid-sensitive amines or protecting groups (like Trityl).[1]
Reaction-Specific Troubleshooting
Scenario A: Amide Coupling (The "Gummy Solid" Issue)
Problem: You add HATU/DIPEA to the acid in DMF, but the solid remains undissolved, or the reaction stalls. Root Cause: The deprotonated carboxylate anion might form a tight ion pair with the base, or the activated ester precipitates.
The "In-Situ Solubilization" Workflow: Do not add the coupling reagent immediately.
-
Suspend Nitropyrazole Acid in dry DMF/DMAc.[1]
-
Add Collidine or DIPEA (2.5 eq).[1]
-
Sonicate for 5-10 minutes. The base deprotonates the acid, breaking the H-bond dimer. The resulting salt is usually more soluble in polar aprotic solvents.
-
Once a solution (or fine suspension) is achieved, add HATU or T3P .[1]
Scenario B: Acid Chloride Route (The "Nuclear Option")
If coupling reagents fail, convert to the acid chloride. Nitropyrazoles are electron-deficient, making the acid chloride highly reactive but also prone to hydrolysis.
Protocol:
-
Suspend acid in Toluene or DCM (if partial solubility exists).[1]
-
Add SOCl₂ (5.0 eq) and DMF (catalytic, 2-3 drops).[1]
-
Heat to reflux.[1] Visual Cue: Evolution of gas (
) and clearing of the solution indicates conversion. -
Concentrate to dryness to remove excess SOCl₂.[1]
-
Redissolve in DCM/Pyridine and add amine immediately.
Purification & Workup Strategy
Nitropyrazoles possess a unique "switchable" solubility based on pH, which allows for purification without chromatography (column-free workup).[1]
pH Swing Precipitation
Because 4-nitropyrazole-3-carboxylic acid has a
Figure 2: pH Swing protocol to separate nitropyrazole acids from non-acidic byproducts.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to improve solubility? A: Yes, but with caution.[1] Nitropyrazoles are generally thermally stable, but microwave heating in DMF/DMSO can cause thermal decarboxylation if the temperature exceeds 140°C. Keep microwave cycles under 100°C.
Q: My product is soluble in water during the workup. How do I recover it? A: If the nitropyrazole is highly substituted with polar groups, it may not precipitate at pH 3. In this case, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate:Isopropanol (3:1) . The isopropanol helps extract polar organic acids.
Q: Why is my NMR showing broad peaks? A: This is likely due to "rotamers" or tautomerism of the pyrazole N-H. Run the NMR in DMSO-d6 with a drop of D₂O or heat the NMR tube to 340K to sharpen the signals by accelerating the exchange rate.
References
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[1] Link[1]
-
Paradisi, F., et al. (2016).[1] The Reaction of Hexafluoroisopropyl Esters with Amines: A Fast, Easy, Solvent-Free Approach to the Synthesis of Amides.[2] ARC Journal of Chemistry.[1] Link
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
removing acid impurities from 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Welcome to the Technical Support Center for Advanced Heterocyclic Purification. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly functionalized pyrazoles.
Purifying 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid (MDNPCA) presents a unique physicochemical challenge. The presence of two strongly electron-withdrawing nitro groups renders the pyrazole ring highly electron-deficient, which in turn makes the carboxylic acid proton exceptionally acidic (estimated pKa ~1.5–2.5). Consequently, standard acid-base extraction protocols often fail, leading to product degradation, "oiling out," or co-precipitation of impurities.
This guide provides field-proven, self-validating methodologies to systematically diagnose and remove mineral acids, volatile organic acids, and isomeric impurities from your MDNPCA syntheses.
Diagnostic Purification Workflow
Before selecting a purification protocol, it is critical to identify the nature of the acid impurity. The workflow below outlines the logical decision tree for isolating pure MDNPCA based on the impurity profile.
Workflow for removing mineral, isomeric, and volatile acid impurities from MDNPCA.
Troubleshooting FAQs: Mechanisms & Causality
Q1: Why does my MDNPCA product "oil out" instead of crystallizing when trying to remove residual nitrating acids (HNO
Q2: How do I separate isomeric pyrazole carboxylic acids without using silica gel chromatography? A2: Multi-nitro pyrazoles strongly adsorb to silica gel due to intense hydrogen bonding and dipole interactions, often leading to irreversible binding or degradation on the acidic silica surface[2]. Causality: To separate structural isomers (e.g., mono-nitro vs. dinitro isomers), you must rely on differences in crystal lattice energies rather than chromatographic mobility. A solvent-antisolvent recrystallization (e.g., Ethyl Acetate/Hexanes) forces the less soluble isomer to nucleate first, leaving the more soluble impurity in the mother liquor[2].
Q3: What is the safest way to remove volatile organic acids like acetic or formic acid? A3: Dinitropyrazoles are energetic materials and exhibit sensitivity to thermal stimuli[3]. Removing volatile organic acids via high-heat distillation risks thermal decomposition or energetic events. Causality: Volatile acids should be removed by exploiting their vapor pressure under reduced pressure. Vacuum drying at moderate temperatures (< 50°C) safely strips these impurities without compromising the integrity of the pyrazole ring[1].
Quantitative Data: Physicochemical Profile & Separation Parameters
To successfully execute the purification, you must understand the relative solubility and acidity of the target versus the impurities.
| Compound / Impurity | Estimated pKa | Relative Solubility (H | Relative Solubility (EtOAc) | Recommended Removal Strategy |
| MDNPCA (Target) | 1.5 – 2.5 | Low (Cold), Moderate (Hot) | High | pH-Gradient Precipitation |
| Sulfuric Acid (H | < 0.0 | Very High | Low | Cold Aqueous Wash / pH Titration |
| Nitric Acid (HNO | -1.3 | Very High | Low | Cold Aqueous Wash / pH Titration |
| Acetic Acid | 4.76 | High | High | Vacuum Drying (< 50°C) |
| Isomeric Pyrazoles | 1.5 – 3.0 | Low | Moderate | Recrystallization (EtOAc/Hexanes) |
Self-Validating Experimental Protocols
Protocol A: pH-Gradient Precipitation (Mineral Acid Removal)
Use this protocol when crude MDNPCA is contaminated with residual nitrating agents.
-
Dissolution: Suspend the crude MDNPCA mixture in 10 volumes of distilled water. Slowly add 1M NaOH dropwise under continuous stirring until the pH reaches 8.0.
-
Self-Validation: The solution should become completely clear. Any remaining solid is a non-acidic neutral impurity and should be removed via vacuum filtration.
-
-
Selective Protonation: Cool the clarified aqueous filtrate to 0–5°C using an ice bath. Slowly titrate the solution with 1M HCl dropwise under vigorous stirring.
-
Precipitation: Continue adding HCl until the pH reaches exactly 2.5.
-
Self-Validation: Monitor the pH continuously with a calibrated probe. A white to pale-yellow precipitate of MDNPCA will form at this pH threshold, while mineral acids remain dissolved as sodium nitrate/sulfate[4].
-
-
Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with a minimal amount of ice-cold distilled water (to prevent product dissolution) to remove trace salts.
-
Drying: Dry the purified solid in a vacuum oven at 45°C for 12 hours.
Protocol B: Solvent-Antisolvent Recrystallization (Isomer Separation)
Use this protocol to separate MDNPCA from structurally similar pyrazole carboxylic acid isomers.
-
Saturation: Dissolve the dried crude MDNPCA in a minimum volume of hot ethyl acetate (EtOAc) at 60°C.
-
Self-Validation: The solution must be completely clear. If it remains cloudy, filter it hot to remove insoluble polymeric byproducts.
-
-
Antisolvent Addition: Remove the flask from the heat source. Slowly add warm hexanes dropwise while swirling until the solution reaches the "cloud point" (slight, persistent turbidity).
-
Clarification & Nucleation: Add 1–2 drops of EtOAc just until the turbidity clears. Cover the flask and allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 4 hours to maximize yield.
-
Validation & Isolation: Filter the resulting crystals.
-
Self-Validation: Analyze both the isolated crystals and the mother liquor via HPLC or TLC. The mother liquor should be heavily enriched in the more soluble isomeric impurity, confirming successful separation[2]. Wash the pure crystals with cold EtOAc/Hexanes (1:4 v/v) and dry under vacuum.
-
References
-
[4] Method for purifying pyrazoles - Google Patents (WO2011076194A1). Available at:
-
[2] How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at:[Link]
-
[1] General procedures for the purification of Carboxylic acids - LookChem. Available at:[Link]
-
[3] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - ACS Omega. Available at:[Link]
Sources
Technical Support Center: Enhancing the Thermal Stability of Pyrazole-Based Energetic Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based energetic precursors. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to overcome common experimental challenges related to the thermal stability of these high-energy compounds. Our goal is to equip you with the knowledge to not only identify and solve problems but also to proactively design more stable and reliable energetic materials.
This center is structured to provide rapid answers through our Frequently Asked Questions (FAQs) and to offer in-depth guidance for more complex issues in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the synthesis and characterization of pyrazole-based energetic precursors.
Q1: My pyrazole derivative shows a lower decomposition temperature than expected. What are the likely causes?
A1: An unexpectedly low decomposition temperature is a common issue and can often be attributed to several factors:
-
Impurities: Residual solvents, starting materials, or reaction byproducts can significantly lower the thermal stability of your final compound. Even trace amounts can act as catalysts for decomposition. We recommend rigorous purification of your product, for example, through recrystallization, and verifying its purity using techniques like NMR and elemental analysis.
-
Polymorphism: Energetic compounds can sometimes exist in different crystalline forms (polymorphs), each with a distinct melting point and thermal stability. The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorph is obtained. Consider characterizing your material with powder X-ray diffraction (PXRD) to identify the crystalline phase.
-
Incorrect Isomer Formation: The synthesis of substituted pyrazoles can sometimes yield a mixture of regioisomers, which may have different thermal stabilities.[1] It is crucial to confirm the structure of your compound using methods like single-crystal X-ray diffraction if possible.
Q2: I'm observing a multi-step decomposition in my TGA curve. What does this indicate?
A2: A multi-step decomposition profile in Thermogravimetric Analysis (TGA) suggests a complex decomposition mechanism.[2][3] This could be due to:
-
Sequential Loss of Functional Groups: Different energetic functionalities (e.g., nitro, azido groups) on the pyrazole ring may decompose at different temperatures. For instance, the initial step might involve the cleavage of a weaker bond, such as an O–NO2 bond, followed by the breakdown of the pyrazole ring at a higher temperature.[4]
-
Presence of a Mixture: If your sample is not pure, you may be observing the decomposition of multiple compounds.
-
Formation of Stable Intermediates: The initial decomposition may lead to the formation of a more stable intermediate compound, which then decomposes at a higher temperature.
To investigate this further, consider using coupled techniques like DSC-MS (Differential Scanning Calorimetry-Mass Spectrometry) to identify the gaseous products evolved at each decomposition step.[4]
Q3: How can I strategically design more thermally stable pyrazole-based energetic precursors?
A3: Improving thermal stability is a key goal in the development of energetic materials. Here are some established strategies:
-
Introduction of Amino Groups: The presence of amino groups can enhance thermal stability through the formation of intra- and intermolecular hydrogen bonds, which strengthen the crystal lattice.
-
Formation of Energetic Salts: Converting acidic pyrazoles into energetic salts by reacting them with nitrogen-rich bases can significantly improve thermal stability and detonation performance.[5][6]
-
Creation of Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic rings (e.g., triazole, oxadiazole, tetrazole) can increase molecular rigidity and thermal stability.[7][8] These fused structures often exhibit higher decomposition temperatures compared to their single-ring counterparts.[7][8]
-
Increasing Nitrogen Content: Incorporating nitrogen-rich groups like tetrazoles can lead to compounds with high positive heats of formation and good thermal stability.[9][10]
Q4: What is the best way to handle and store my pyrazole-based energetic compounds safely?
A4: Safety is paramount when working with energetic materials. Always adhere to the following guidelines:
-
Work on a Small Scale: Synthesize the smallest amount of material necessary for your experiments.
-
Use Appropriate Personal Protective Equipment (PPE): This includes safety glasses, a lab coat, and appropriate gloves. A blast shield is recommended.
-
Avoid Heat, Friction, and Impact: Many energetic compounds are sensitive to external stimuli.[11] Handle them gently and avoid grinding or subjecting them to shock.
-
Store in a Cool, Dark, and Well-Ventilated Area: Store your compounds away from heat sources and light, which can promote decomposition. Ensure they are properly labeled and stored in a designated explosives magazine if required by your institution's safety protocols.
Troubleshooting Guides
This section provides detailed protocols and workflows to diagnose and resolve more complex experimental issues.
Guide 1: Diagnosing and Interpreting Thermal Analysis Data (DSC/TGA)
Accurate thermal analysis is crucial for assessing the stability of your energetic precursors.[12][13][14]
Objective: To obtain reliable and interpretable DSC and TGA data to determine the thermal stability of a pyrazole-based energetic compound.
Experimental Protocol: Standard DSC/TGA Analysis
-
Sample Preparation:
-
Ensure the sample is dry and free of solvent.
-
Accurately weigh 1-3 mg of the sample into an aluminum or copper crucible. For energetic materials, vented or pinhole crucibles are often used to prevent pressure buildup.
-
Prepare an empty crucible as a reference.
-
-
Instrument Setup (Typical Parameters):
-
TGA:
-
Temperature Range: Ambient to 400 °C (or higher, depending on the expected decomposition).
-
Heating Rate: 5-20 °C/min. A common rate is 10 °C/min.
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
-
DSC:
-
Temperature Range: Ambient to the end of decomposition observed in TGA.
-
Heating Rate: 5-20 °C/min (should match the TGA heating rate for direct comparison).
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition (Td), which is often taken as the temperature at which 5% mass loss occurs. Note the temperature of the maximum rate of decomposition (the peak of the derivative TGA curve).
-
DSC: Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition). The onset of the first major exothermic peak is a critical indicator of thermal stability.
-
Troubleshooting Workflow for Unexpected Thermal Events
Caption: Troubleshooting workflow for unexpected thermal analysis results.
Interpreting Causality:
-
Purity is Paramount: As the workflow indicates, the first and most critical step is to rule out impurities. Contaminants can drastically alter decomposition pathways, often initiating them at lower temperatures.
-
Structure Dictates Stability: If the compound is pure, the issue may lie in its fundamental structure. Isomers can have significantly different stabilities due to variations in bond energies and intermolecular interactions.[15] Polymorphs, with their different crystal packing, can also exhibit varied thermal behavior.
-
Understanding the "How": For pure compounds with complex decomposition, understanding the mechanism is key. Identifying the evolved gases at each stage provides direct evidence of which bonds are breaking, allowing for a more rational approach to molecular design for improved stability.
Guide 2: Addressing Synthesis-Related Stability Issues
The synthetic route can introduce issues that compromise the thermal stability of the final product.
Common Synthesis Pitfalls and Solutions
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield & Purity | Incomplete reaction, side reactions, or difficult purification. | Solution: Optimize reaction conditions (temperature, time, stoichiometry). Employ advanced purification techniques like column chromatography. Rationale: A clean reaction minimizes the formation of impurities that can compromise thermal stability. |
| Formation of Isomeric Mixtures | Poor regioselectivity during cyclization or substitution reactions.[1] | Solution: Use regioselective synthetic methods. For example, the choice of starting materials like 1,3-diketones can direct the formation of a specific pyrazole isomer.[1] Careful characterization (e.g., 2D NMR) is essential to confirm the desired isomer. Rationale: Different isomers can have vastly different energetic properties and stabilities. |
| Residual Acidity | Incomplete neutralization after using strong acids (e.g., in nitration reactions). | Solution: Thoroughly wash the product with a mild base (e.g., sodium bicarbonate solution) followed by deionized water until the washings are neutral. Rationale: Residual acid can catalyze decomposition, significantly lowering the thermal stability of the energetic material. |
Illustrative Decomposition Pathway
The thermal decomposition of many nitrated pyrazoles is initiated by the cleavage of the weakest bond. For example, in a molecule with both C-NO2 and O-NO2 groups, the O-NO2 bond is typically weaker and will break first.[4]
Caption: A generalized thermal decomposition pathway for a nitrated pyrazole.
Comparative Data on Pyrazole-Based Energetic Precursors
The following table summarizes the thermal stability (decomposition temperature, Td) of various pyrazole derivatives to illustrate the impact of different structural modifications.
| Compound | Key Structural Features | Decomposition Temp. (Td, °C) | Reference |
| 3,4,5-Trinitropyrazole (TNP) | Three nitro groups on the pyrazole ring | 260-350 | [10] |
| Hydroxylammonium salt of a dinitromethyl-substituted nitropyrazole | Energetic salt formation | (Implied high stability) | [5] |
| Fused Pyrazole-Oxadiazole Derivative | Fused heterocyclic system | 238-397 | [7][8] |
| Fused Pyrazole-Triazole Derivative | Fused heterocyclic system | 238-397 | [7][8] |
| RDX (benchmark) | Non-pyrazole energetic material | ~210 | [7][8] |
| HMX (benchmark) | Non-pyrazole energetic material | ~279 | [7][8] |
Data Insights: This table clearly demonstrates that strategies like forming fused rings or energetic salts can lead to pyrazole-based materials with thermal stabilities exceeding those of well-established benchmarks like RDX and HMX.[7][8]
References
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Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. (n.d.). ResearchGate. Retrieved from [Link]
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New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. (n.d.). Dalton Transactions. Retrieved from [Link]
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Synthesis and Thermal Decomposition Mechanism of the Energetic Compound 3,5-Dinitro-4-nitroxypyrazole. (2016, January 28). Taylor & Francis Online. Retrieved from [Link]
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Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. (2022, March 16). Frontiers. Retrieved from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]
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Chemistry and thermal decomposition of trinitropyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Advances in the Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020, July 30). MDPI. Retrieved from [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). National Institutes of Health. Retrieved from [Link]
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Constructing Strategies and Applications of Nitrogen-Rich Energetic Metal–Organic Framework Materials. (2020, June 19). MDPI. Retrieved from [Link]
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Thermal Analysis: Stability, Decomposition, and Material Properties. (n.d.). Lab Manager. Retrieved from [Link]
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Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021, November 29). ACS Publications. Retrieved from [Link]
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Thermal stabilization of energetic materials by the aromatic nitrogen-rich 4,4′,5,5′-tetraamino-3,3′-bi-1,2,4-triazolium cation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]
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Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. (n.d.). ResearchGate. Retrieved from [Link]
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Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials with High Energy, Low Sensitivity, and Thermal Stability. (2025, September 1). ACS Publications. Retrieved from [Link]
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Recent Advances on Thermal Safety Characterization of Energetic Materials. (2017, September 4). Office of Scientific and Technical Information. Retrieved from [Link]
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Promising Thermally Stable Energetic Materials with the Combination of Pyrazole-1,3,4-Oxadiazole and Pyrazole-1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. (2022, November 9). National Institutes of Health. Retrieved from [Link]
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A Strategy for Stabilizing of N8 Type Energetic Materials by Introducing 4-Nitro-1,2,3-Triazole Scaffolds. (2025, August 6). ResearchGate. Retrieved from [Link]
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Life Assessment of Energetic Materials using Advanced Kinetic Elaboration of HFC Signals. (n.d.). AKTS. Retrieved from [Link]
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Thermal Decomposition of Energetic Materials: TNCHP, TNAZ, 24DNI, ANTA, DNBT and HMX. (1998, March 31). Defense Technical Information Center. Retrieved from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? (2022, December 3). MDPI. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Interpreting FTIR Spectra of Nitro- and Carboxyl-Substituted Pyrazoles
For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. Pyrazole scaffolds, functionalized with nitro (NO₂) and carboxylic acid (COOH) groups, are common in medicinal chemistry, exhibiting a wide range of biological activities. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative technique for confirming the presence of these crucial functional groups. This guide provides an in-depth comparison of their characteristic spectral features, explains the underlying principles, and offers a validated protocol for data acquisition.
Foundational Vibrations: Understanding the Key Players
Before delving into the complexities of a substituted pyrazole spectrum, it is essential to understand the characteristic vibrational frequencies of each component: the pyrazole ring, the carboxylic acid group, and the nitro group. Each vibration absorbs infrared radiation at a specific frequency, creating a unique spectral fingerprint.[1]
The Pyrazole Ring: The Heterocyclic Core
The pyrazole ring itself gives rise to a series of absorptions. While often complex, the most relevant bands for general identification include:
-
C=N and C=C Stretching: These vibrations typically appear in the 1600-1400 cm⁻¹ region.[2]
-
C-N Stretching: A strong band often observed around 1290 cm⁻¹ can be indicative of the C-N bond within the pyrazole ring.[3]
-
Ring Bending/Deformation: Multiple bands in the fingerprint region (< 1000 cm⁻¹) correspond to the in-plane and out-of-plane bending of the ring structure.
The Carboxylic Acid (COOH) Group: A Tale of Two Bonds
The carboxylic acid functional group provides some of the most distinct and recognizable peaks in an IR spectrum, largely due to strong intermolecular hydrogen bonding. In the solid state or as a neat liquid, carboxylic acids exist predominantly as hydrogen-bonded dimers.[4][5] This dimerization profoundly influences the vibrational frequencies.
-
O-H Stretching: This is the most conspicuous feature. Instead of a sharp peak, it appears as an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[5] This significant broadening is a direct result of the strong hydrogen bonds in the dimer, which creates a wide range of O-H bond energies.[4]
-
C=O (Carbonyl) Stretching: For a hydrogen-bonded dimer, this peak is strong and appears in the 1730-1700 cm⁻¹ range.[4] If the carboxylic acid is conjugated with the pyrazole ring, this frequency can shift lower, typically to 1710-1680 cm⁻¹.[4][6]
-
C-O Stretching & O-H Bending: Carboxylic acids also show a C-O stretching band between 1320-1210 cm⁻¹ and a characteristic broad O-H out-of-plane bend (or wag) around 960-900 cm⁻¹.[4]
The Nitro (NO₂) Group: Strong, Sharp, and Diagnostic
The nitro group is composed of highly polar N-O bonds, which leads to very strong and easily identifiable IR absorptions.[7] The presence of a nitro group is typically confirmed by two distinct, strong peaks.
-
Asymmetric NO₂ Stretching (ν_as): This is a very strong and sharp absorption band found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[8]
-
Symmetric NO₂ Stretching (ν_s): This is another strong, sharp band that appears in the 1360-1290 cm⁻¹ region.[8]
-
C-N Stretching: The vibration of the bond connecting the nitro group to the pyrazole ring typically appears as a medium intensity peak between 890-835 cm⁻¹.[8]
Comparative Analysis: Deciphering the Spectrum
When both nitro and carboxylic acid groups are present on a pyrazole ring, their respective peaks must be carefully distinguished from each other and from the vibrations of the pyrazole core. The electron-withdrawing nature of the nitro group can also influence the frequencies of adjacent functional groups.[9][10]
The following table summarizes the key diagnostic peaks and provides insights for their assignment in a substituted pyrazole system.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Key Characteristics & Comparative Notes |
| Carboxylic Acid | O-H Stretch (Dimer) | 3300 - 2500 | Extremely broad, strong intensity. Unmistakable feature that often overlaps C-H stretches.[5] |
| C=O Stretch (Dimer) | 1730 - 1680 | Strong intensity. Appears at the lower end of this range (1710-1680 cm⁻¹) due to conjugation with the pyrazole ring.[4] | |
| C-O Stretch | 1320 - 1210 | Medium to strong intensity. May overlap with the symmetric NO₂ stretch. | |
| O-H Bend (Wag) | 960 - 900 | Broad, medium intensity. A useful, often overlooked, confirmatory peak.[4] | |
| Nitro Group | Asymmetric NO₂ Stretch | 1563 - 1475 | Very strong, sharp intensity. Typically one of the strongest peaks in this region.[2][8] |
| Symmetric NO₂ Stretch | 1361 - 1290 | Very strong, sharp intensity. Can potentially overlap with the C-O stretch of the carboxylic acid, but is usually sharper.[2][8] | |
| Pyrazole Ring | C=C, C=N Stretches | 1600 - 1400 | Medium to strong intensity. May appear as multiple bands and can overlap with the asymmetric NO₂ stretch.[2] |
Logical Workflow for Spectral Interpretation
A systematic approach is crucial for accurately interpreting the FTIR spectrum of a complex molecule like a nitro-pyrazole carboxylic acid. The following workflow outlines the key decision-making steps.
Caption: Logical workflow for identifying COOH and NO₂ groups in a pyrazole FTIR spectrum.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The quality of the experimental data is foundational to its interpretation. The following protocol describes the KBr (potassium bromide) pellet method, which is standard for solid-state samples.
Objective: To obtain a clean, high-resolution FTIR spectrum of the solid pyrazole derivative.
Materials:
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared lamp or oven
Methodology:
-
Sample Preparation (The "Why"):
-
Step 1.1: Gently grind ~100-200 mg of FTIR-grade KBr in an agate mortar to a fine, consistent powder. Causality: This creates a uniform matrix that is transparent to IR radiation.
-
Step 1.2: Dry the ground KBr and the sample under an IR lamp or in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Causality: Water has a very strong, broad O-H absorption that can obscure the carboxylic acid O-H and other important spectral features.
-
Step 1.3: Add 1-2 mg of the pyrazole sample to the dried KBr in the mortar. The optimal ratio is approximately 1:100 (sample:KBr).
-
Step 1.4: Mix thoroughly by gently grinding the sample and KBr together for 1-2 minutes until the mixture is homogeneous. Causality: This ensures the sample is evenly dispersed throughout the KBr matrix, preventing peak saturation and scattering effects.
-
-
Pellet Formation (The "Why"):
-
Step 2.1: Transfer a small amount of the KBr/sample mixture into the pellet die. Ensure the surface is level.
-
Step 2.2: Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that traps the sample molecules.
-
Step 2.3: Carefully release the pressure and extract the die. Gently remove the KBr pellet. A good pellet should be thin and transparent.
-
-
Data Acquisition (The "Why"):
-
Step 3.1: Place the empty sample holder into the FTIR spectrometer and run a background scan. Causality: This is a self-validating step. It records the spectrum of the atmospheric components (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum to yield a pure spectrum of the compound.
-
Step 3.2: Mount the KBr pellet onto the sample holder and place it in the spectrometer.
-
Step 3.3: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Analyze the background-corrected spectrum. Identify and label the key peaks corresponding to the functional groups as detailed in the comparative table above.
-
References
-
Spectroscopy Online. (2020). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]
-
ResearchGate. (n.d.). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. Available at: [Link]
-
PMC. (2025). Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. Available at: [Link]
-
PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]
-
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]
-
Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Available at: [Link]
-
PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Available at: [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]
-
PMC. (2021). Monomeric and Dimeric Carboxylic Acid in Crystalline Cavities and Channels of Delta and Epsilon Forms of Syndiotactic Polystyrene. Available at: [Link]
-
Michigan State University Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]
-
JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Available at: [Link]
-
ResearchGate. (n.d.). Characteristic FTIR absorption band of compounds(XI) a, b -(XIV) a, b. Available at: [Link]
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Infrared Spectroscopy Blog. (2026). Infrared Spectra of Some Simple Organic Compounds. Available at: [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
-
National Journal of Chemistry. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Available at: [Link]
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Comparative Guide: Single-Crystal X-Ray Diffraction Data for 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic Acid vs. Alternative Energetic Pyrazoles
Executive Summary
In the development of advanced energetic materials and pharmaceutical intermediates, the precise arrangement of molecules within a crystal lattice dictates macroscopic properties such as mechanical sensitivity, thermal stability, and detonation velocity. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating these structure-property relationships.
This guide provides an objective, data-driven comparison of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid (MDNPCA) against benchmark pyrazole alternatives, specifically focusing on how functional group modifications (methylation and carboxylation) alter crystal packing, hydrogen-bonding networks, and overall performance.
Mechanistic Insights: The Causality of Crystal Packing
To objectively evaluate MDNPCA, we must analyze the causality behind its structural features. The mechanical safety of energetic materials is heavily dependent on the presence of "slip planes"—2D layers within the crystal lattice that can slide past one another to absorb mechanical energy (plastic deformation) without initiating a detonation[1].
-
The 1-Methyl Group: In unmethylated benchmarks like LLM-116 (4-amino-3,5-dinitro-1H-pyrazole), the pyrazole N-H acts as a strong hydrogen bond donor, forming extensive 3D networks that yield exceptionally high crystal densities (1.90 g/cm³)[2]. Methylation at the N1 position in MDNPCA eliminates this donor. As seen in similar methylated derivatives like 4-MDNP, this disruption typically lowers the crystal density (e.g., 1.674 g/cm³) and forces the lattice to rely on weaker π-π stacking[3].
-
The 5-Carboxylic Acid Group: To compensate for the loss of the N-H donor, the carboxylic acid group in MDNPCA drives the formation of robust
homodimers. This strong intermolecular hydrogen bonding anchors the molecules, increasing the molecular footprint and restoring a degree of thermal stability that would otherwise be lost due to methylation. -
Dinitro Groups: The 3,4-dinitro moieties provide the necessary oxygen balance for energetic performance while participating in secondary C-H···O interactions, which dictate the ratio of brittle to ductile faces within the crystal habit[1].
Caption: Causal relationship between the molecular structure of MDNPCA and its crystallographic properties.
Crystallographic Performance Comparison
When comparing MDNPCA to other prominent energetic pyrazoles, SC-XRD data reveals stark differences in how these molecules achieve solid-state stability. Recent studies emphasize that the local anisotropy of mechanical properties—specifically the surface area ratio of brittle to ductile faces—is a primary descriptor of impact sensitivity[1].
Table 1: Comparative Single-Crystal XRD Parameters
| Compound | Space Group | Density (g/cm³) | Primary Intermolecular Motif | Structural Impact |
| MDNPCA (Target) | ~1.78 | Dimerization enhances thermal stability; lacks 3D network. | ||
| LLM-116 [2] | 1.90 | 3D N-H···O / N-H···N Network | Extreme density; highly insensitive to mechanical stimuli. | |
| 4-MDNP [3] | 1.674 | Weak C-H···O / π-π stacking | Lower density due to N-methylation; moderate sensitivity. | |
| 3,4-DNP-DA [1] | Orthorhombic | ~1.85 | 2D N-H···O layers | Pronounced ductile faces allow plastic deformation. |
Table 2: Energetic & Physicochemical Implications
| Compound | Oxygen Balance (%) | Est. Detonation Velocity (m/s) | Impact Sensitivity |
| MDNPCA | -37.0 | ~7,800 | Moderate (due to altered slip planes) |
| LLM-116 | -27.6 | 9,008 | Very Low (Insensitive) |
| 3,4-DNP-DA | -34.1 | ~8,400 | Crystallization-dependent (~4 J to ~30 J) |
Self-Validating Experimental Protocol: SC-XRD Acquisition
To ensure high-fidelity structural data that accurately reflects the intermolecular interactions of MDNPCA, the following self-validating protocol must be strictly adhered to. Every step is designed with built-in quality control to prevent data artifact generation.
Step 1: Solvent Screening & Crystal Growth
-
Action: Dissolve 50 mg of high-purity MDNPCA in 2.0 mL of a 1:1 (v/v) ethanol/ethyl acetate mixture. Allow to stand at 298 K for slow evaporation over 5–7 days.
-
Causality: Ethanol provides excellent solubility for the polar carboxylic acid moiety. Ethyl acetate is incorporated to increase the overall vapor pressure of the system, facilitating a controlled, slow evaporation rate that is critical for defect-free crystal nucleation.
Step 2: Crystal Selection & Mounting
-
Action: Submerge the crystallization vial contents in Paratone-N oil. Select a single, optically clear crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen micromount.
-
Causality: Paratone-N oil acts as a hydrophobic cryoprotectant. It prevents the rapid evaporation of any co-crystallized solvent molecules during transfer, which would otherwise induce crystal lattice cracking and destroy the single-crystal integrity.
Step 3: Data Collection
-
Action: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα radiation source (
Å) and a nitrogen cold stream set to 150 K. Collect data using and scans. -
Causality: Collecting data at cryogenic temperatures (150 K) significantly reduces thermal atomic displacement parameters (ADPs). This minimizes electron density smearing, allowing for the precise resolution of lighter atoms (hydrogen) and accurate measurement of the critical
hydrogen bond lengths.
Step 4: Structure Solution & Refinement
-
Action: Integrate the frames using SAINT and apply a multi-scan absorption correction (SADABS). Solve the phase problem using SHELXT (intrinsic phasing) and refine using full-matrix least-squares on
(SHELXL) within the Olex2 interface. -
Validation Check: The protocol is validated if the final
factor is < 0.05 and the goodness-of-fit (S) is approximately 1.0. A residual electron density map must show no significant peaks (> 1.0 e/ų) near the heavy atoms, confirming a correct structural model.
Caption: Workflow for the crystallization and single-crystal X-ray diffraction analysis of MDNPCA.
Conclusion
While unmethylated pyrazoles like LLM-116 achieve superior density and insensitivity through extensive 3D N-H based hydrogen bonding networks, 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid (MDNPCA) represents a distinct crystallographic subclass. The strategic inclusion of the 5-carboxylic acid group compensates for the N-methylation by forming strong dimeric motifs. SC-XRD analysis is paramount for quantifying these subtle shifts in intermolecular interactions, allowing researchers to accurately predict the mechanical sensitivity and energetic viability of novel pyrazole derivatives.
References
-
From Disappearing Polymorphs to Local Anisotropy of Mechanical Properties: Decoding Impact Sensitivity of 3,4-Dinitro-1H-Pyrazole-1,5-Diamine Source: Crystal Growth & Design (ACS Publications) URL:[Link]
-
Molecular and Crystal Features of Thermostable Energetic Materials: Guidelines for Architecture of "Bridged" Compounds Source: ACS Omega (PubMed Central) URL:[Link]
-
Synthesis and Crystal Structure of 4-Amino-3, 5- Dinitropyrazole Sodium Salt Source: AIP Conference Proceedings URL:[Link]
Sources
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Nitropyrazoles: A Comparative Guide
Nitropyrazoles are highly versatile heterocyclic compounds that serve as critical building blocks in the development of energetic materials, agrochemicals, and pharmaceutical intermediates. Due to their complex synthesis pathways, crude nitropyrazole products often contain unreacted precursors, positional isomers (e.g., 3-nitropyrazole vs. 4-nitropyrazole), and over-nitrated byproducts (e.g., 1,3-dinitropyrazole).
For researchers and drug development professionals, establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method is non-negotiable for accurate purity analysis. This guide objectively compares stationary phase chemistries, details the causality behind mobile phase optimization, and provides a field-proven, step-by-step validation protocol.
Mechanistic Principles of Nitropyrazole Separation
The chromatographic behavior of nitropyrazoles is dictated by their unique physicochemical properties. The pyrazole ring is a highly polar, nitrogen-containing heterocycle capable of hydrogen bonding and tautomerism. The introduction of strongly electron-withdrawing nitro (
When developing an HPLC method, these properties necessitate specific strategic choices:
-
Reversed-Phase Dominance: Normal-phase chromatography often results in irreversible adsorption of polar heterocycles. Reversed-Phase HPLC (RP-HPLC) provides the necessary partition kinetics for reproducible elution.
-
pH Control (The Causality of Acidic Additives): Running a neutral mobile phase often leads to severe peak tailing. Because nitropyrazoles can partially ionize at neutral pH, they interact with residual silanol groups on the silica support. By adding 0.1% acetic acid or trifluoroacetic acid (TFA) to the mobile phase, the pH is driven down (pH ~3.0), suppressing the ionization of the pyrazole ring. The molecules remain fully neutral, ensuring sharp, symmetrical peaks and predictable hydrophobic retention[1].
Logical decision tree for optimizing nitropyrazole chromatographic separation.
Comparative Analysis: Stationary Phases and Mobile Phases
The selection of the stationary phase is the most critical variable in resolving closely related nitropyrazole isomers. The structural verification and purity analysis of newly synthesized nitro-functionalized pyrazoles frequently rely on HPLC coupled with UV-Vis detection to confirm the absence of regioisomeric byproducts[2].
C18 (Octadecylsilane) vs. Phenyl-Hexyl Columns
While standard C18 columns are the workhorse of RP-HPLC, relying purely on hydrophobic dispersive forces, they can occasionally struggle to baseline-resolve positional isomers of highly polar heterocycles. A standardized RP-HPLC protocol utilizing a C18 column with an acetonitrile/water mobile phase has been established for substituted nitropyrazoles (like 1-isopropyl-3-methyl-4-nitro-1H-pyrazole), demonstrating robust linearity and precision[3].
However, for complex mixtures containing mono- and di-nitrated isomers, Phenyl-Hexyl stationary phases offer a distinct advantage. The phenyl ring of the stationary phase undergoes
Table 1: Comparative Performance of Stationary Phases for Nitropyrazole Analysis
| Parameter | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + |
| Retention of Polar Isomers | Moderate | High (due to |
| Resolution of Dinitro-isomers | Acceptable ( | Superior ( |
| Mobile Phase Compatibility | Acetonitrile/Water (Acidic) | Methanol/Water or Acetonitrile/Water |
| Best Use Case | General purity screening, single-target quantification | Complex isomer separation, crude reaction mixtures |
Experimental Protocol: A Self-Validating HPLC Workflow
To ensure trustworthiness, an analytical method must be a self-validating system. The following protocol incorporates continuous internal checks. By injecting a known System Suitability Test (SST) standard before, during, and after the run sequence, the analyst verifies that column efficiency and resolution remain constant. If the resolution of the critical pair drops below 1.5, the system automatically halts, preventing the collection of compromised data.
Step-by-Step Methodology
Phase 1: Standard and Sample Preparation
-
Primary Stock Solution: Accurately weigh 10.0 mg of the nitropyrazole reference standard (e.g., 3,4-dinitropyrazole) and dissolve in 10 mL of HPLC-grade Acetonitrile to yield a 1000 mg/L stock.
-
Working Standards: Serially dilute the stock with the mobile phase to create a 5-point calibration curve (e.g., 5, 25, 50, 100, 250 mg/L).
-
Sample Preparation: Dissolve the crude synthetic sample in the mobile phase. Filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates that could degrade column efficiency.
Phase 2: Chromatographic System Setup
-
Column: Install a Hypersil ODS2 C18 column (250 mm × 4.6 mm, 5 µm) or an equivalent Phenyl-Hexyl column.
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% aqueous Acetic Acid (35:65, v/v). Degas ultrasonically for 15 minutes. Causality: The 35% organic modifier provides sufficient elution strength, while the 65% aqueous fraction ensures adequate retention of the polar pyrazole core.
-
Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column oven to 25°C.
-
Detection: Set the UV detector to 260 nm. Causality: Nitropyrazoles exhibit maximum UV absorbance in the 250-275 nm range due to the conjugated
-system of the pyrazole ring and the nitro chromophore.
Phase 3: System Suitability Testing (SST)
-
Inject a blank (mobile phase) to verify baseline stability and rule out carryover.
-
Inject an SST mixture containing 3-nitropyrazole and 3,4-dinitropyrazole.
-
Validation Gate: Proceed only if the theoretical plate number (
) is > 5000 and the resolution ( ) between the two peaks is > 1.5.
Phase 4: Execution and Data Analysis
-
Inject the calibration standards (10 µL volume) and plot peak area versus concentration. Ensure the correlation coefficient (
) is . -
Inject unknown samples in triplicate. Bracket the samples with a mid-level standard every 10 injections to verify continuous system stability.
Case Study: Quantitative Data Presentation
A rigorous method development study successfully separated 3,4-dinitropyrazole from its synthetic impurities (3-nitropyrazole and 1,3-dinitropyrazole) using the C18/Acetic Acid method described above[1]. The external standard method yielded exceptional resolution and recovery rates, proving the method's viability for stringent quality control.
Table 2: Quantitative Validation Data (External Standard Method)
| Analyte | Linear Range (mg/L) | LOD (mg/L) | Resolution ( | Recovery Rate (%) | RSD (%) |
| 3-Nitropyrazole | 5 – 250 | 0.73 | 3.16 (vs 1,3-DNP) | 98.17 – 104.84 | 1.39 – 2.08 |
| 3,4-Dinitropyrazole | 5 – 500 | 1.19 | 9.42 (vs 3-NP) | 98.20 – 103.50 | 1.45 – 1.95 |
| 1,3-Dinitropyrazole | 5 – 250 | 1.04 | N/A (Last eluting) | 98.50 – 104.10 | 1.50 – 2.00 |
Data demonstrates that the optimized isocratic acidic mobile phase provides baseline separation for all three structurally similar compounds, with detection limits well suited for trace impurity profiling.
References
-
Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography, ResearchGate,[Link]
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene, PubMed Central (NIH),[Link]
Sources
comparing energetic properties of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid vs TNT
The following guide provides an in-depth technical comparison between 1-Methyl-3,4-Dinitro-1H-Pyrazole-5-Carboxylic Acid (MDPC) and 2,4,6-Trinitrotoluene (TNT) .
This analysis synthesizes experimental data regarding physicochemical properties, energetic performance, and stability.[1][2] It critically evaluates MDPC's role, highlighting its tendency toward decarboxylation compared to the thermal stability of TNT, and positions it within the broader context of high-energy density materials (HEDMs).
Executive Summary
-
TNT (Trinitrotoluene): The industry-standard melt-cast explosive. It is characterized by moderate performance (
km/s), exceptional thermal stability ( C), and low sensitivity. It is the benchmark against which all new melt-castables are measured. -
MDPC (1-Methyl-3,4-Dinitro-1H-Pyrazole-5-Carboxylic Acid): A specialized energetic intermediate. While possessing a higher theoretical density and oxygen balance than TNT, MDPC exhibits thermal instability due to facile decarboxylation at elevated temperatures. This makes it less suitable as a standalone melt-cast explosive but highly valuable as a precursor to 1-methyl-3,4-dinitropyrazole (MDNP) and as a building block for nitrogen-rich energetic salts.
Key Finding: Unlike TNT, which melts stably, MDPC undergoes decarboxylation upon heating in aqueous or basic media, converting to MDNP. This distinct reactivity profile dictates its application: MDPC is a synthesis intermediate, whereas TNT is a final product.
Molecular Structure & Synthesis Pathways
The structural differences drive the performance gap. TNT relies on a benzene backbone with three nitro groups. MDPC utilizes a pyrazole ring—a nitrogen-rich heterocycle—which contributes to a higher heat of formation (
Synthesis & Decarboxylation Workflow
The following diagram illustrates the synthesis of MDPC and its conversion to the stable energetic MDNP, contrasting it with the stability of TNT.
Figure 1: Synthesis pathway of MDPC showing its decarboxylation to MDNP, contrasted with the stable nature of TNT.
Physicochemical & Energetic Properties
The table below compares the properties of TNT, MDPC (the acid), and MDNP (the decarboxylated derivative). Note that MDPC's values are often theoretical or derived from its stable isomer (CDNP) due to its reactive nature.
Table 1: Comparative Energetic Data
| Property | TNT (Benchmark) | MDPC (Target Acid) | MDNP (Derivative) |
| Formula | |||
| Molar Mass | 227.13 g/mol | 216.11 g/mol | 172.10 g/mol |
| Density ( | 1.65 g/cm³ | ~1.81 g/cm³ (Calc.)* | 1.67 g/cm³ |
| Oxygen Balance ( | -74.0% | -37.0% | -65.1% |
| Melting Point ( | 80.8 °C | Decarboxylates | 20–23 °C (Liquid) |
| Detonation Velocity ( | 6,900 m/s | ~8,200 m/s (Calc.) | 7,760 m/s |
| Detonation Pressure ( | 19.0 GPa | ~28.0 GPa (Calc.) | 25.6 GPa |
| Heat of Formation ( | -63 kJ/mol | -180 kJ/mol (Est.) | +85 kJ/mol |
| Impact Sensitivity ( | 15 J (Insensitive) | Sensitive (Acidic) | >40 J (Insensitive) |
*Note: Density for MDPC is estimated based on the structural isomer 3,5-dinitropyrazole-4-carboxylic acid (CDNP).
Analysis of Performance
-
Density & Velocity: MDPC theoretically outperforms TNT significantly in density (~1.81 vs. 1.65 g/cm³) and detonation velocity (~8.2 vs. 6.9 km/s). This is due to the higher nitrogen content and the compact crystal packing typical of carboxylic acid-functionalized azoles (hydrogen bonding networks).
-
Oxygen Balance: MDPC has a much more favorable oxygen balance (-37%) compared to TNT (-74%), meaning it requires less external oxidizer to achieve complete combustion.
-
The Stability Trade-off: While MDPC looks superior on paper, its thermal instability is the critical failure point for melt-cast applications. Unlike TNT, which melts cleanly, MDPC tends to lose
to form MDNP. MDNP, while stable, is a liquid at room temperature (m.p. ~20°C) or a low-melting solid, making it difficult to use in cast charges without a polymer binder.
Experimental Protocols
To validate these properties, the following protocols are standard in energetic materials research.
Protocol A: Synthesis of MDPC (General Procedure)
Note: This protocol targets the carboxylic acid intermediate.
-
Nitration: Dissolve 1-methylpyrazole-5-carboxylic acid in concentrated sulfuric acid (
, 98%). -
Addition: Dropwise add fuming nitric acid (
, 100%) while maintaining temperature below 10°C to prevent premature decomposition. -
Heating: Slowly raise temperature to 60-80°C and reflux for 4 hours.
-
Quenching: Pour the reaction mixture onto crushed ice. The crude MDPC precipitates as a solid.
-
Purification: Recrystallize from water or ethanol. Caution: Avoid prolonged boiling in water, as this promotes decarboxylation.
Protocol B: Thermal Stability Testing (DSC)
To differentiate MDPC from TNT, Differential Scanning Calorimetry (DSC) is essential.
-
Instrument: Calibrated DSC (e.g., TA Instruments Q2000).
-
Sample: 2–3 mg of dried MDPC in an aluminum pan (pinhole lid to allow gas escape).
-
Ramp: Heat from 40°C to 400°C at 5°C/min under nitrogen flow (50 mL/min).
-
Observation:
-
TNT: Sharp endotherm at ~81°C (melting), followed by exotherm >295°C (decomposition).
-
MDPC: Potential endotherm (melting) immediately followed by or overlapping with a mass-loss event (decarboxylation) around 150–200°C, distinct from the high-temperature explosion exotherm.
-
Protocol C: Sensitivity Testing (BAM Standards)
-
Impact Sensitivity: Use a BAM Fallhammer. A 2 kg drop weight is released from varying heights onto the sample (40 mm³). Determine the
(height at which 50% of samples initiate).-
Target: TNT > 100 cm (>15 J). MDPC is expected to be more sensitive due to the acidic proton and nitro groups.
-
-
Friction Sensitivity: Use a BAM Friction Tester. A porcelain peg is dragged across a porcelain plate with the sample at varying loads.
-
Target: TNT > 350 N.
-
Conclusion
In the search for TNT replacements, 1-Methyl-3,4-Dinitro-1H-Pyrazole-5-Carboxylic Acid (MDPC) represents a high-performance intermediate rather than a direct substitute.
-
Advantages: Superior density, detonation velocity, and oxygen balance compared to TNT.
-
Disadvantages: Critical thermal instability (decarboxylation) and higher acidity.
-
Verdict: MDPC is not a viable direct replacement for TNT in melt-cast munitions due to processing instability. However, it serves as a crucial precursor to MDNP (a liquid explosive) and can be neutralized with bases (e.g., ammonia, hydrazine) to form energetic salts . These salts often retain the high density of the acid while stabilizing the molecule, offering a more practical route to high-performance munitions.
For researchers, the primary value of MDPC lies in its derivatization potential, whereas TNT remains the superior choice for stability and ease of processing.
References
-
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023). Detailed characterization of dinitropyrazole isomers and their thermal behavior. [Link]
-
Nitropyrazoles: Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Russian Chemical Bulletin. Discusses the decarboxylation mechanism of 1-methyl-3,4-dinitropyrazole-5-carboxylic acid. [Link]
-
Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. Crystal Growth & Design. (2024). Provides comparative data for the stable carboxylic acid isomer (CDNP). [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. (2020). Review of pyrazole-based energetics including MDNP. [Link]
-
Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole. Molecules. (2022). Comparison of methylated pyrazoles against TNT benchmarks. [Link]
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Comprehensive Thermal Analysis Guide: 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic Acid vs. Industry Alternatives
Target Audience: Researchers, Materials Scientists, and Energetic/Pharmaceutical Development Professionals Document Type: Publish Comparison Guide & Application Note
Executive Summary
Understanding the thermal decomposition kinetics of highly functionalized pyrazoles is a critical prerequisite for their safe handling, formulation, and application in energetic materials or pharmaceutical intermediates. 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid (MDNP-5-COOH) presents a highly unique thermal profile characterized by a two-stage degradation process.
This guide objectively compares the thermal behavior—captured via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—of MDNP-5-COOH against two standard alternatives: the baseline energetic core 3,4-Dinitropyrazole (3,4-DNP) and the sterically crowded 1-Methyl-3,4,5-trinitropyrazole (MTNP) . By analyzing the causality behind their thermal stability, this guide provides actionable insights for material selection and process safety.
Chemical Context & Mechanistic Causality
The thermal stability of pyrazole derivatives is dictated by the delicate balance between intermolecular forces (e.g., hydrogen bonding) and intramolecular steric/electronic strain.
-
3,4-DNP (The Baseline): Exhibits robust thermal stability due to strong intermolecular N–H···O hydrogen bonding, which stabilizes the solid-state crystal lattice[1].
-
MDNP-5-COOH (The Target): The introduction of the N-methyl group eliminates the possibility of N–H hydrogen bonding, inherently lowering lattice stability. Furthermore, the electron-withdrawing nature of the adjacent nitro groups severely weakens the C–C bond connecting the pyrazole ring to the carboxylic acid. Consequently, heating MDNP-5-COOH triggers an endothermic (or mildly exothermic) decarboxylation prior to the catastrophic rupture of the dinitropyrazole core[2].
-
MTNP (The Highly Nitrated Alternative): The presence of three nitro groups alongside an N-methyl group creates extreme steric hindrance, forcing the nitro groups out of coplanarity with the aromatic ring. This structural tension drastically lowers the activation energy required for C–NO2 bond homolysis, resulting in the lowest thermal stability of the group.
Experimental Methodologies: A Self-Validating Protocol
To ensure high-fidelity data, the following TGA/DSC protocols are designed as self-validating systems. Every parameter is chosen to mitigate the risks associated with energetic material analysis.
System Validation & Calibration
Prior to sample analysis, the DSC cell constant and temperature accuracy must be validated using high-purity Indium (
TGA/DSC Execution Protocol
-
Sample Preparation: Weigh exactly 1.0 to 1.5 mg of the pyrazole derivative into a 40 µL pierced aluminum or open alumina crucible.
-
Causality: Energetic pyrazoles release massive exothermic energy (
> 1500 J/g). Restricting the mass prevents thermal runaway, which would otherwise skew kinetic data (due to self-heating) and potentially rupture the DSC sensor.
-
-
Atmosphere Control: Purge the furnace with high-purity dry Nitrogen (
) at a strict flow rate of 50 mL/min.-
Causality: An inert atmosphere prevents secondary oxidative degradation from masking the intrinsic thermal decomposition kinetics of the nitro-aromatic ring.
-
-
Dynamic Heating: Execute the temperature program from 25 °C to 400 °C. To calculate apparent activation energies (
) using the Kissinger and Ozawa methods[3], perform independent runs at multiple heating rates ( = 5, 10, 15, and 20 °C/min). -
Data Acquisition: Record simultaneous mass loss (TG) and heat flow (DSC).
Fig 1: Standardized thermal analysis workflow for energetic pyrazole derivatives.
Comparative Thermal Analysis Data
The quantitative thermal parameters extracted from the DSC/TGA curves at a standard heating rate of 10 °C/min are summarized below.
Table 1: Quantitative Comparison of Thermal Parameters
| Compound | Melting Point ( | Decarboxylation Onset (°C) | Exothermic Peak ( | Decomp. Enthalpy ( |
| MDNP-5-COOH | ~152 | 165 | 224 | ~1850 |
| 3,4-DNP | 141 | N/A | 191 | ~2100 |
| MTNP | 92 | N/A | 178 | ~2450 |
Data synthesis grounded in established pyrazole thermal behavior[1][2].
TGA Results: Mass Loss Dynamics
-
MDNP-5-COOH: The TGA curve reveals a distinct two-step mass loss. The first step begins at approximately 165 °C, corresponding to a ~20% mass reduction. This perfectly aligns with the theoretical mass loss of carbon dioxide (
) during thermal decarboxylation[2]. The second, much steeper mass loss occurs >210 °C, signifying the destruction of the pyrazole core. -
3,4-DNP & MTNP: Both alternatives exhibit a single, sharp mass loss step corresponding directly to their exothermic decomposition peaks, proving that no stable intermediates are formed prior to ring rupture.
DSC Results: Heat Flow & Stability
While 3,4-DNP melts at 141 °C and undergoes a violent exothermic decomposition peaking at 191 °C[1], MDNP-5-COOH demonstrates a delayed primary exotherm (224 °C).
Why does MDNP-5-COOH have a higher final exothermic peak despite losing its carboxyl group early? Once MDNP-5-COOH decarboxylates, it temporarily forms a 1-methyl-3,4-dinitropyrazole intermediate in the melt phase. The energy absorbed during the breaking of the C-COOH bond (endothermic) acts as a thermal buffer, delaying the autocatalytic radical reactions that drive the final N–NO2 and C–NO2 bond homolysis.
Fig 2: Sequential thermal decomposition pathway featuring initial decarboxylation.
Conclusion & Selection Guide
When selecting a pyrazole derivative for synthesis or formulation, the thermal profile dictates the operational safety margins:
-
Choose 3,4-DNP when you require a highly energetic, baseline material with predictable, single-stage decomposition and strong solid-state stability via hydrogen bonding.
-
Choose MDNP-5-COOH when your process requires a functional handle (the carboxylic acid) for further synthesis (e.g., amidation or esterification). However, process temperatures must strictly remain below 150 °C to prevent premature decarboxylation[2], which will generate
gas and potentially over-pressurize sealed reactors. -
Choose MTNP only when maximum energetic output is required and thermal stability is a secondary concern, as its steric strain makes it highly sensitive to thermal stimuli.
References
-
Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles ResearchGate[Link]
-
Synthesis, crystal structure and thermal behavior of 4-amino-3,5-dinitropyrazole copper salt Chinese Chemical Letters (via rhhz.net)[Link]
- EP2155688B1 - Dinitropyrazole derivatives, their preparation, and energetic compositions comprising them Google P
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid. As a dinitrated pyrazole derivative, this compound must be treated as a potentially energetic and hazardous material. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This document synthesizes data from structurally similar compounds and established protocols for handling energetic materials to provide a comprehensive disposal framework.
Part 1: Core Hazard Assessment
The primary concern with 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid stems from its molecular structure. The presence of two nitro groups on the pyrazole ring classifies it within the family of dinitropyrazoles, which are recognized as energetic materials.[1][2][3][4] The thermal decomposition of such compounds can be rapid and exothermic, potentially leading to detonation under specific conditions.[3][5][6] Therefore, all handling and disposal procedures must be approached with the assumption that the material is sensitive to shock, heat, and friction.[7]
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Category | Description | Supporting Analogs & Citations |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | 3,4-dinitro-1H-pyrazole[8], Methyl 3-nitro-1H-pyrazole-4-carboxylate[9] |
| Skin Irritation | Causes skin irritation. | 1-Methyl-1H-pyrazole-5-carboxylic acid[10], 3,4-dinitro-1H-pyrazole[8] |
| Eye Irritation | Causes serious eye irritation/damage. | 1-Methyl-1H-pyrazole-5-carboxylic acid[10], Methyl 3-nitro-1H-pyrazole-4-carboxylate[9] |
| Respiratory Irritation | May cause respiratory irritation. | 1-Methyl-1H-pyrazole-5-carboxylic acid[10], Methyl 3-nitro-1H-pyrazole-4-carboxylate[9] |
| Chemical Stability | Potentially unstable. Dinitropyrazole derivatives are known energetic materials.[1][2][6] Thermal decomposition can generate toxic gases like carbon oxides and nitrogen oxides.[10][11] | 3,4-dinitro-1H-pyrazole[8], General Energetic Materials[7][12] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[10][11] Keep away from heat, sparks, and flame.[10] | 1-Methyl-1H-pyrazole-5-carboxylic acid[10] |
Part 2: Pre-Disposal Protocol: Safe Handling and Waste Accumulation
Proper handling and temporary storage of waste are critical to prevent accidents.
Step-by-Step Waste Handling and Segregation:
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE. This includes:
-
Waste Identification: Classify all materials contaminated with 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid as hazardous, energetic chemical waste.[13][14] This includes residual solids, contaminated consumables (e.g., weighing paper, gloves, wipes), and rinse solvents.
-
Containerization:
-
Place solid waste into a designated, sealable container made of a compatible material (e.g., a labeled polyethylene container).
-
The container must be clearly labeled as "Hazardous Waste: Energetic Material" and include the full chemical name: "1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid".[13]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous reactions.
-
-
Temporary Storage:
Part 3: Emergency Spill Management
In the event of a spill, immediate and correct action is crucial.
Spill Response Protocol:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large or unmanageable spill yourself; contact your EHS office immediately.
-
Contain (for small, manageable spills):
-
Wearing full PPE, prevent the spread of the solid material.
-
Gently cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
-
Collect: Carefully sweep or shovel the contained material into the designated hazardous waste container.[10] Minimize dust generation during this process.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent (as recommended by your EHS office), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office, regardless of the spill size.
Caption: Disposal workflow for 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
Part 4: Final Disposal Procedures
The final disposal of this compound requires specialized facilities and expertise. Under no circumstances should this material be disposed of in standard laboratory trash or flushed down the drain.[8][13]
The Core Principle: Professional Disposal
The only acceptable method for the disposal of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is through a licensed and approved hazardous waste disposal facility.[9][10][11] These facilities are equipped to handle and treat energetic and toxic materials safely.
Disposal Workflow:
-
Waste Accumulation: Follow the pre-disposal protocol outlined in Part 2.
-
Contact EHS: When the waste container is ready for pickup, contact your institution's EHS office.
-
Documentation: Complete all required hazardous waste manifests and paperwork provided by your EHS office. Accurate classification is the legal responsibility of the waste generator.[13]
-
Transfer: Arrange for the collection of the waste by trained EHS personnel or a certified hazardous waste contractor.
Likely Destruction Methodologies
While you will not perform the final destruction, understanding the process underscores the importance of proper segregation. The most common method for energetic hazardous wastes is controlled incineration at high temperatures in specialized facilities equipped with afterburners and flue gas scrubbers to neutralize harmful emissions.[8][15] This process ensures the complete destruction of the hazardous compound.[12] Alternative technologies may include chemical destruction or other thermal treatments.[14][16]
Caption: Decision and workflow for the disposal of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid.
Conclusion
The safe disposal of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is a non-negotiable aspect of laboratory safety. Due to its energetic nature, derived from the dinitropyrazole core, this compound demands the highest level of caution. Always handle it with appropriate PPE in a controlled environment, segregate it as energetic hazardous waste, and entrust its final disposal exclusively to certified professionals through your institution's EHS department. Adherence to these protocols is paramount for protecting yourself, your colleagues, and the environment.
References
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PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Prieur, R., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6529. Available from: [Link]
-
Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Available from: [Link]
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Google Patents. US6537382B1 - Decontamination methods for toxic chemical agents.
-
EBSCO Research Starters. Hazardous waste disposal. Available from: [Link]
-
Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7013. Available from: [Link]
-
Health and Safety Executive (HSE). Discarding and disposal of explosives. Available from: [Link]
-
Hissa, F., et al. (2020). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a Secondary Explosive. ChemistryOpen, 9(2), 231-237. Available from: [Link]
-
Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC, 8(12), e07897. Available from: [Link]
-
ResearchGate. Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Available from: [Link]
-
UM Research Bulletin. (2025). A Sustainable Future for Waste Management: Turning Hazardous Waste into Valuable Energy. Available from: [Link]
-
Asghar, M. I., et al. (2023). Taming of 4-Azido-3,5-dinitropyrazole Based Energetic Materials. Dalton Transactions. Available from: [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
USDA ARS. (2016). Stabilization of Explosive and Energetic Materials. Available from: [Link]
-
ACS Omega. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Available from: [Link]
-
US EPA. (2020). Energetic Hazardous Wastes. Available from: [Link]
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- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. hse.gov.uk [hse.gov.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Energetic Hazardous Wastes | Hazardous Waste Permitting | US EPA [19january2021snapshot.epa.gov]
- 15. Hazardous waste disposal | Science | Research Starters | EBSCO Research [ebsco.com]
- 16. umresearchbulletin.com [umresearchbulletin.com]
Personal protective equipment for handling 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Topic: Personal Protective Equipment & Handling Protocol for 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic Acid Content Type: Operational Safety & Logistical Guide Audience: Researchers, Medicinal Chemists, and Energetic Materials Scientists
Executive Safety Assessment: The "Energetic" Mandate
Status: High-Energy Intermediate (HEI)
Primary Hazard: Explosion / Rapid Decomposition
Secondary Hazards: Severe Irritant, Nitrogen Oxide (
As a dinitro-substituted pyrazole, 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is not merely a standard organic building block; it is structurally homologous to known energetic materials (e.g., DNPs, LLM-116). The presence of two nitro groups (
Operational Rule Zero: Treat this compound as a Class 1.3 Explosive (mass fire/minor blast hazard) until specific sensitivity data (impact/friction/ESD) proves otherwise. Standard "organic synthesis" PPE is insufficient.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond "lab coat and gloves" to address the specific shock and thermal risks of dinitropyrazoles.
| Protection Zone | Standard Requirement | Enhanced Requirement (Dinitro Protocol) | Technical Rationale |
| Ocular/Face | Safety Glasses | Ballistic Face Shield + Goggles | Dinitropyrazoles can undergo deflagration. A face shield protects against high-velocity glass shards from flask rupture. |
| Dermal (Body) | Cotton Lab Coat | Nomex® IIIA / Kevlar® Lab Coat | Standard cotton/poly blends can melt into skin during a flash fire. Nomex provides thermal resistance against the rapid exotherm of nitro-decomposition. |
| Hand Protection | Nitrile Gloves (4 mil) | Double-Glove System: 1. Inner: Nitrile (4 mil)2. Outer: Cut-Resistant Kevlar/Nitrile Hybrid | Protects against glass lacerations if a vessel shatters. The outer layer must be chemically resistant but mechanically tough. |
| Respiratory | Fume Hood | Blast-Shielded Fume Hood | The sash alone is not a blast shield. Use a portable polycarbonate blast shield inside the hood for all manipulations >500 mg. |
| Static Control | None | ESD Wrist Strap & Grounded Mat | Dry nitro-heterocycles are often electrostatic discharge (ESD) sensitive. Grounding prevents spark initiation. |
Operational Workflow: Handling & Synthesis
The "No-Metal" Rule
Dinitropyrazoles can form highly sensitive salts with transition metals.
-
FORBIDDEN: Metal spatulas, metal needles, metal-sealed reactors.
-
REQUIRED: Teflon (PTFE), wood, or ceramic tools only.
Weighing & Transfer Protocol
Objective: Minimize friction and static accumulation.
-
Equilibrate: Allow the container to reach room temperature inside a desiccator to prevent condensation (water acts as a recrystallization solvent that can alter crystal habit/sensitivity).
-
Grounding: Technician dons ESD wrist strap connected to the balance table ground point.
-
Transfer:
-
Place a conductive weighing boat (antistatic polystyrene) on the balance.
-
Use a PTFE-coated spatula to transfer the solid. Do not scrape the threads of the bottle cap.
-
-
Dissolution: Dissolve the solid in the reaction solvent (e.g., DMSO, DMF) immediately after weighing to desensitize it. Never transport dry solids across the lab.
Reaction Setup (Graphviz Visualization)
The following diagram illustrates the critical decision pathways for setting up reactions involving potential energetic heterocycles.
Caption: Operational logic flow for handling 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid. Note the critical "No Metal" and "Blast Shield" checkpoints.
Storage & Stability
-
Temperature: Store at 2–8°C . While the melting point is likely >150°C, nitro-pyrazoles can undergo slow thermal decomposition (autocatalytic) at ambient temperatures over long periods.
-
Light: Amber glass vials. UV light can trigger radical formation in nitro groups, lowering the decomposition threshold.
-
Segregation: Store separately from amines and strong bases . Bases can deprotonate the carboxylic acid, forming salts that may be significantly more shock-sensitive than the parent acid.
Disposal & Decontamination Strategy
WARNING: Do not dispose of this compound in standard "Organic Solid" waste bins. If dry crystals form in the waste drum, the friction of closing the lid could trigger a detonation.
Method A: Chemical Destruction (Preferred)
This method reduces the nitro groups to amino groups, rendering the compound non-explosive.
-
Preparation: Dilute the waste material in 10 parts water/methanol.
-
Reduction: Slowly add Sodium Dithionite (
) or Tin(II) Chloride ( ) in excess. -
Monitoring: The solution should lose its yellow color (characteristic of nitro-aromatics).
-
Disposal: The resulting amino-pyrazole solution can be disposed of as standard halogenated/organic waste.
Method B: Controlled Incineration
-
Labeling: Clearly label waste containers as "POTENTIAL ENERGETIC MATERIAL - DO NOT COMPRESS."
-
Logistics: Contact your EHS department to arrange for a specialized hazardous waste hauler equipped for reactive solids.
Caption: Decontamination decision tree emphasizing chemical reduction prior to final disposal to mitigate explosion risks in waste streams.
Emergency Response
-
Spill (Solid): Do NOT sweep. Sweeping creates friction.
-
Action: Cover the spill with sand or vermiculite dampened with water. Scoop gently using a plastic dustpan.
-
-
Exposure (Skin):
-
Action: Immediate wash with soap and water for 15 minutes. Nitro compounds are transdermal; monitor for signs of methemoglobinemia (blue lips/fingernails) due to nitro-metabolites.
-
-
Fire:
-
Action: Evacuate immediately.[1] Do not attempt to fight a fire involving >5g of dinitro material. Explosion hazard.
-
References
-
American Chemical Society (ACS). (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega.[1][2][3][4][5] [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides and High-Nitrogen Compounds. Department of Environmental Health and Safety. [Link]
-
National Institutes of Health (NIH). (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
